molecular formula C10H13ClN2O2 B1390523 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride CAS No. 1187932-62-2

2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride

Cat. No.: B1390523
CAS No.: 1187932-62-2
M. Wt: 228.67 g/mol
InChI Key: QPEAXXJGSQRYPG-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEAXXJGSQRYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery of Novel Pyrrolidine-Based Isonicotinic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacologically significant moieties represents a cornerstone of rational drug design. This guide delves into the synthesis and evaluation of a novel class of compounds emerging from the confluence of two such "privileged scaffolds": the pyrrolidine ring and the isonicotinic acid core. The five-membered saturated pyrrolidine ring, a ubiquitous feature in natural products and FDA-approved drugs, offers a three-dimensional architecture that allows for a nuanced exploration of chemical space.[1][2] Concurrently, the isonicotinic acid framework, a key component of potent therapeutic agents, provides a robust anchor for molecular interactions with a variety of biological targets.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating a systematic approach to the discovery, synthesis, and biological characterization of novel pyrrolidine-based isonicotinic acid compounds.

Rationale and Design: A Symphony of Structure and Function

The impetus for designing hybrid molecules incorporating both pyrrolidine and isonicotinic acid stems from the complementary functionalities these structures offer. The pyrrolidine moiety can enhance aqueous solubility and introduce stereochemical complexity, which is often crucial for target-specific interactions.[1] The isonicotinic acid core, a derivative of pyridine carboxylic acid, has a rich history in the development of drugs for a wide range of diseases, including tuberculosis, cancer, and inflammatory conditions.[3] The amide linkage between these two fragments provides a stable and synthetically accessible bridge, allowing for the systematic exploration of structure-activity relationships (SAR).

Our design strategy focuses on the synthesis of a library of N-(substituted-pyrrolidinyl)isonicotinamides. Variations in the substitution pattern on both the pyrrolidine and isonicotinic acid rings are proposed to modulate the physicochemical and pharmacological properties of the final compounds.

Synthetic Strategy and Mechanistic Insights

The synthesis of the target compounds is predicated on a robust and well-established amide coupling reaction. The general synthetic pathway involves the activation of isonicotinic acid followed by its reaction with a substituted aminopyrrolidine.

General Synthetic Protocol: Amide Bond Formation

The cornerstone of our synthetic approach is the formation of an amide bond between isonicotinic acid (or a derivative thereof) and an appropriately substituted aminopyrrolidine. A common and effective method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like N,N-dimethylformamide (DMF).[4]

Step-by-Step Protocol:

  • Acid Activation: In a dry round-bottom flask under an inert atmosphere, dissolve isonicotinic acid (1.0 equivalent) in anhydrous DMF. Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), and cool the mixture to 0 °C.

  • Coupling Agent Addition: To the cooled solution, add the coupling agent (e.g., EDC, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired substituted aminopyrrolidine (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a coupling agent like EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile. The addition of a base is crucial to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are essential to prevent the hydrolysis of the activated intermediate.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Isonicotinic_Acid Isonicotinic Acid Amide_Coupling Amide Coupling Isonicotinic_Acid->Amide_Coupling Aminopyrrolidine Substituted Aminopyrrolidine Aminopyrrolidine->Amide_Coupling Coupling_Agent EDC/DCC Coupling_Agent->Amide_Coupling Base DIPEA Base->Amide_Coupling Solvent Anhydrous DMF Solvent->Amide_Coupling Temperature 0°C to RT Temperature->Amide_Coupling Target_Compound N-(substituted-pyrrolidinyl) isonicotinamide Amide_Coupling->Target_Compound

Characterization of Synthesized Compounds

The structural integrity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR To confirm the molecular structure and assess purity.Characteristic peaks for the pyrrolidine and isonicotinic acid protons and carbons. The amide proton will typically appear as a broad singlet.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy To identify key functional groups.A characteristic C=O stretch for the amide carbonyl and an N-H stretch.
Elemental Analysis To determine the elemental composition of the compound.The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.

Self-Validating System: The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the identity and purity of the synthesized compounds. For instance, the presence of the amide carbonyl in the IR spectrum should be corroborated by the corresponding carbon signal in the ¹³C NMR spectrum and the correct molecular weight in the mass spectrum.[2]

Biological Evaluation: A Multi-pronged Approach

The synthesized library of pyrrolidine-based isonicotinic acid compounds will be subjected to a comprehensive biological evaluation to assess their potential as therapeutic agents. This screening cascade will initially focus on two key areas with a high incidence of unmet medical needs: infectious diseases and oncology.

Antimicrobial Activity Screening

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[5] The synthesized compounds will be screened for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Bacterial Inoculum: Aseptically prepare a bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Trustworthiness of the Protocol: This method is a standardized and widely accepted protocol for determining the antimicrobial susceptibility of bacteria. The inclusion of positive and negative controls ensures the validity of the experimental results.

Anticancer Activity Screening

The pyrrolidine and isonicotinic acid scaffolds are present in numerous anticancer agents.[6][7] The synthesized compounds will be evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Protocol: Cell Viability Assessment using the MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Expertise in Interpretation: A low IC₅₀ value indicates high potency. It is crucial to compare the IC₅₀ values against different cancer cell lines to assess the compound's selectivity. Cytotoxicity against normal, non-cancerous cell lines should also be evaluated to determine the therapeutic index.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_analysis Data Analysis & Lead Identification Synthesized_Library Library of Novel Pyrrolidine-Isonicotinic Acid Compounds Primary_Screening Primary Screening Synthesized_Library->Primary_Screening Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Primary_Screening->Antimicrobial_Assay Anticancer_Assay Anticancer Assay (MTT Assay) Primary_Screening->Anticancer_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Structure-Activity Relationship (SAR) Studies

The data generated from the biological screening will be instrumental in establishing a robust SAR. The goal is to understand how different substituents on the pyrrolidine and isonicotinic acid rings influence the biological activity.

Key SAR Questions to Address:

  • What is the effect of the position and nature of substituents on the pyrrolidine ring?

  • How do electron-donating and electron-withdrawing groups on the isonicotinic acid ring affect potency and selectivity?

  • Does the stereochemistry of the pyrrolidine ring play a role in biological activity?

A systematic analysis of the SAR will guide the design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[8]

Conclusion and Future Directions

This technical guide outlines a comprehensive and rational approach to the discovery of novel pyrrolidine-based isonicotinic acid compounds. By leveraging the strengths of these two privileged scaffolds, there is significant potential to identify new lead compounds for the treatment of infectious diseases and cancer. The iterative process of design, synthesis, biological evaluation, and SAR analysis will be crucial in advancing these novel chemical entities through the drug discovery pipeline. Future work will focus on the optimization of lead compounds, in vivo efficacy studies, and elucidation of the mechanism of action.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 37.
  • Synthesis and in Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • (2021). Synthesis, Characterization and Morphological Study of Nicotinamide and p-Coumaric Acid Cocrystal. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chebanov, V. A., & Desenko, S. M. (2009). The Zincke reaction. Chemistry of Heterocyclic Compounds, 45(2), 125–148.
  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Zhang, H., Lu, X., Zhang, L. R., Liu, J. J., Yang, X. H., Wang, X. M., & Zhu, H. L. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411–1416.
  • Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. (2023). Impactfactor. Retrieved January 26, 2026, from [Link]

  • Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione: Synthetic Communications. (2023). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). East China Normal University. Retrieved January 26, 2026, from [Link]

  • Antibacterial activity of pyrrolidine dithiocarbamate. (2001). PubMed. Retrieved January 26, 2026, from [Link]

  • NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 26, 2026, from [Link]

Sources

The Convergence of Pyridine and Pyrrolidine Scaffolds: A Technical Guide to the Therapeutic Potential of Isonicotinic Acid Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Synergistic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into the promising synergy between two such scaffolds: the isonicotinic acid moiety, a cornerstone in the development of antitubercular and anti-inflammatory drugs, and the pyrrolidine ring, a versatile building block found in numerous FDA-approved pharmaceuticals.[1][2] The resulting isonicotinic acid pyrrolidine derivatives represent a compelling class of compounds with a broad and largely untapped therapeutic potential.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the rationale behind the synthesis, evaluation, and mechanistic exploration of these hybrid molecules. We will explore their promise in oncology, neuroprotection, and inflammation, providing not just the "what" but the "why" behind the experimental designs and the interpretation of their outcomes.

I. The Architectural Blueprint: Rationale for Hybridization

The therapeutic prowess of isonicotinic acid derivatives is well-documented, with isoniazid being a prime example of their clinical success in treating tuberculosis.[3] The pyridine ring, being electron-deficient, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group offers a key point for modification and can coordinate with metal ions in enzyme active sites.[2]

Conversely, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a ubiquitous motif in natural products and pharmaceuticals, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for diverse substitutions.[1] Its non-planar, flexible nature allows for optimal spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for target proteins.

The conjugation of these two pharmacophores, typically through a robust amide linkage, creates a new chemical entity with the potential for:

  • Enhanced Biological Activity: The combined structural features can lead to synergistic interactions with biological targets.

  • Modulated Physicochemical Properties: The pyrrolidine moiety can influence the solubility, lipophilicity, and metabolic stability of the parent isonicotinic acid derivative.

  • Novel Mechanisms of Action: The hybrid structure may interact with different or multiple biological targets compared to its individual components.

II. Synthetic Strategies: Forging the Isonicotinoyl-Pyrrolidine Bond

The cornerstone of synthesizing isonicotinic acid pyrrolidine derivatives is the formation of a stable amide bond. A reliable and widely applicable method is the amide coupling reaction .

Core Synthesis Workflow: Amide Coupling of Isonicotinic Acid and Pyrrolidine

G IsonicotinicAcid Isonicotinic Acid CouplingAgent Coupling Agent (e.g., DCC, EDC, T3P) IsonicotinicAcid->CouplingAgent 1. Activation Pyrrolidine Pyrrolidine ReactionVessel Inert Atmosphere (Nitrogen or Argon) Pyrrolidine->ReactionVessel CouplingAgent->ReactionVessel Base Base (e.g., TEA, DIPEA) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->ReactionVessel Product (Pyrrolidin-1-yl)(pyridin-4-yl)methanone ReactionVessel->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of isonicotinic acid pyrrolidine amides.

Detailed Experimental Protocol: Synthesis of (Pyrrolidin-1-yl)(pyridin-4-yl)methanone

This protocol provides a robust method for the synthesis of the core isonicotinic acid pyrrolidine amide structure.

Materials:

  • Isonicotinic acid

  • Pyrrolidine

  • 1-Propylphosphonic anhydride (T3P) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add isonicotinic acid (1.0 eq.). Dissolve the acid in anhydrous DMF or DCM.

  • Base and Amine Addition: Add triethylamine (2.0-3.0 eq.) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq.).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the coupling agent (e.g., T3P solution or a solution of DCC in the reaction solvent) (1.2 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (pyrrolidin-1-yl)(pyridin-4-yl)methanone.[4]

Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of characteristic pyrrolidine and pyridine signals are key indicators of successful amide bond formation.

III. Therapeutic Frontiers: Applications and Mechanistic Insights

The therapeutic potential of isonicotinic acid pyrrolidine derivatives spans several critical areas of modern medicine.

A. Oncology: Targeting Cancer Cell Proliferation and Survival

The hybridization of isonicotinic acid and pyrrolidine moieties has yielded compounds with promising anticancer activities.[5][6] These derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell signaling pathways.

Mechanism of Action: A plausible mechanism of action for some of these derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Pyrrolidine-containing compounds have been identified as inhibitors of kinases within this pathway.[1]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Isonicotinic Acid Pyrrolidine Derivative Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by isonicotinic acid pyrrolidine derivatives.

Experimental Evaluation: In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9][10]

Protocol: MTT Assay for Anticancer Drug Screening [10]

  • Cell Seeding: Plate cancer cells (e.g., human breast cancer cell line MCF-7 or lung cancer cell line A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isonicotinic acid pyrrolidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: In Vitro Anticancer Activity

Compound IDTarget Cell LineIC₅₀ (µM)
Isonicotinic AcidMCF-7>100
PyrrolidineMCF-7>100
IAP-1 MCF-7 15.2
IAP-2 A549 9.8
DoxorubicinMCF-70.5

(Note: Data presented is hypothetical for illustrative purposes and should be replaced with actual experimental findings.)

B. Neuroprotection: Combating Neurodegenerative Processes

Emerging evidence suggests that derivatives of both isonicotinic acid and pyrrolidine possess neuroprotective properties, making their hybrids attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[8][11]

Mechanism of Action: One of the key mechanisms underlying neurodegeneration is neuroinflammation, which is often mediated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[12] This pathway plays a central role in regulating the expression of pro-inflammatory cytokines. Inhibition of NF-κB activation can therefore reduce neuroinflammation and exert a neuroprotective effect.[2][13]

Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Inhibitor Isonicotinic Acid Pyrrolidine Derivative Inhibitor->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by isonicotinic acid pyrrolidine derivatives.

Experimental Evaluation: In Vitro Neuroprotection Assay

A common in vitro model for studying neuroprotection involves inducing neuronal damage with an excitotoxic agent like L-trans-2,4-pyrrolidine dicarboxylate (PDC) in the presence of a mitochondrial toxin to mimic ischemic conditions.[14]

Protocol: Neuroprotection against Excitotoxicity [14]

  • Cell Culture: Culture primary cerebellar granule neurons.

  • Induction of Damage: Expose the neurons to L-trans-pyrrolidine-2,4-dicarboxylate (PDC) and a mitochondrial toxin (e.g., 3-nitropropionic acid).

  • Compound Treatment: Co-treat the cells with various concentrations of the isonicotinic acid pyrrolidine derivatives.

  • Viability Assessment: After the treatment period, assess cell viability using methods such as the MTT assay or by staining with fluorescent markers like calcein-AM (live cells) and ethidium homodimer-1 (dead cells).

  • Data Analysis: Quantify the percentage of viable neurons in the treated groups compared to the control group (PDC and mitochondrial toxin only).

C. Anti-inflammatory and Antitubercular Applications

The anti-inflammatory potential of isonicotinic acid derivatives is well-established, with some compounds showing potent inhibition of reactive oxygen species (ROS) and cyclooxygenase (COX) enzymes.[15][16] The antitubercular activity of isoniazid, an isonicotinic acid hydrazide, is primarily due to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][17]

Mechanism of Action (Anti-inflammatory): Many anti-inflammatory agents exert their effects by inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins. The isonicotinoyl motif has been shown to be a key feature in some COX inhibitors.[18]

Mechanism of Action (Antitubercular): Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking mycolic acid biosynthesis.[17] The incorporation of a pyrrolidine moiety may enhance the compound's ability to penetrate the mycobacterial cell wall or modulate its interaction with the active site of InhA.

Experimental Evaluation: Murine Model of Tuberculosis

The efficacy of new antitubercular agents is often evaluated in a murine model of tuberculosis.[19][20][21]

Protocol: Murine Model of Tuberculosis for Drug Efficacy Testing [20]

  • Infection: Infect mice (e.g., BALB/c or C57BL/6 strains) via aerosol inhalation with a low dose of Mycobacterium tuberculosis H37Rv.

  • Treatment: After a pre-determined period to allow for the establishment of infection, treat the mice with the isonicotinic acid pyrrolidine derivatives, typically administered orally or via aerosol. Include a control group receiving vehicle and a positive control group receiving a standard antitubercular drug like isoniazid.

  • Evaluation: After the treatment period, sacrifice the mice and homogenize their lungs and spleens.

  • Bacterial Load Determination: Plate serial dilutions of the organ homogenates on appropriate agar medium (e.g., Middlebrook 7H11 agar) and incubate to determine the number of colony-forming units (CFUs).

  • Data Analysis: Compare the bacterial loads in the organs of the treated groups to those of the control groups to determine the efficacy of the test compounds.

Data Presentation: In Vivo Antitubercular Activity

Treatment GroupMean Log₁₀ CFU/Lung ± SD
Vehicle Control6.5 ± 0.3
Isoniazid (25 mg/kg)4.2 ± 0.4
IAP-3 (50 mg/kg) 4.8 ± 0.5

(Note: Data presented is hypothetical for illustrative purposes and should be replaced with actual experimental findings.)

IV. Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of isonicotinic acid pyrrolidine derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds. Key structural modifications to explore include:

  • Substitution on the Pyrrolidine Ring: Introducing various substituents on the pyrrolidine ring can influence the compound's conformation, lipophilicity, and interactions with the target protein.

  • Modification of the Amide Linker: While a simple amide bond is common, exploring alternative linkers could modulate the compound's flexibility and metabolic stability.

  • Substitution on the Pyridine Ring: Although less common for isonicotinic acid derivatives, substitutions on the pyridine ring could fine-tune the electronic properties and binding interactions of the molecule.

Future research in this area should focus on a multi-pronged approach:

  • Expansion of the Chemical Space: Synthesize a broader library of isonicotinic acid pyrrolidine derivatives with diverse substitution patterns.

  • Target Identification and Validation: Employ techniques such as chemical proteomics and molecular docking to identify and validate the specific biological targets of the most active compounds.

  • In-depth Mechanistic Studies: Elucidate the detailed mechanisms of action, including the modulation of specific signaling pathways and off-target effects.

  • Pharmacokinetic and Toxicological Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-like potential.

V. Conclusion

The strategic amalgamation of the isonicotinic acid and pyrrolidine scaffolds offers a fertile ground for the discovery of novel therapeutic agents. This technical guide has provided a framework for the synthesis, evaluation, and mechanistic understanding of isonicotinic acid pyrrolidine derivatives, highlighting their potential in oncology, neuroprotection, and the fight against infectious and inflammatory diseases. By embracing a rational, data-driven approach to drug design and development, the scientific community can unlock the full therapeutic promise of this exciting class of hybrid molecules.

References

  • Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Kankala, S., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (80), e50767. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8871. [Link]

  • Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed, 33652837. [Link]

  • Miricescu, D., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. International Journal of Molecular Sciences, 22(16), 8543. [Link]

  • Hernández-Fonseca, K., et al. (2001). Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro. Journal of Neuroscience Research, 64(4), 417-426. [Link]

  • Ganot, N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. YouTube. [Link]

  • Al-Obaidi, A. M. J., & Al-Amery, M. H. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Kumar, V., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ResearchGate. [Link]

  • De Groote, M. A., et al. (2014). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(4), 2263–2274. [Link]

  • Ferraz, C. R. P., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Tutunchi, H., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(15), 12053. [Link]

  • Słoczyńska, K., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 12(1), 164. [Link]

  • Jasas, D., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. [Link]

  • Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Meltzer, P. C., et al. (2000). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 43(15), 2982–2991. [Link]

  • Verma, R., et al. (2023). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Frontiers in Microbiology, 14, 1109749. [Link]

  • Al-Suwaidan, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

  • Al-Said, M. S., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3290. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8871. [Link]

  • Soto-Vázquez, R., et al. (2022). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Gupta, R., et al. (2010). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 54(7), 2945–2952. [Link]

  • Gupta, S. C., et al. (2010). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]

  • Tiwari, D., et al. (2018). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. ACS Infectious Diseases, 4(11), 1623–1635. [Link]

  • Li, W., et al. (2023). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. Antioxidants, 12(12), 2095. [Link]

  • Kumar, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1225, 129112. [Link]

  • Kim, J., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Biochemical Pharmacology, 84(6), 803–811. [Link]

  • Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. Semantic Scholar. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Wikipedia. (n.d.). Isoniazid. Wikipedia. [Link]

  • Li, Y., et al. (2023). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. [Link]

  • Bentham Science. (n.d.). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Bentham Science. [Link]

  • Scientific Reports. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Scientific Reports. [Link]

  • Verma, R., et al. (2023). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. ResearchGate. [Link]

  • ScienceOpen. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N- (4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ScienceOpen. [Link]

  • Liu, X., et al. (2011). Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. Journal of Neuroinflammation, 8, 5. [Link]

  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • Wang, C., et al. (2022). Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Molecules. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Purity of 2-Pyrrolidin-1-YL-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Pyrrolidin-1-YL-isonicotinic acid purity. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this pharmaceutical intermediate. The protocol herein provides a comprehensive guide, from method development rationale to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction: The Imperative for Purity Analysis

2-Pyrrolidin-1-YL-isonicotinic acid (MW: 192.21 g/mol ) is a substituted pyridine carboxylic acid derivative, a class of compounds with significant interest in medicinal chemistry for the development of novel therapeutic agents.[3][4] The purity of such active pharmaceutical ingredient (API) precursors is a critical determinant of the safety and efficacy of the final drug product. A reliable analytical method is therefore essential to quantify the parent compound and to detect and quantify any process-related impurities or degradation products that may arise during synthesis, storage, or handling.

This document provides a scientifically grounded HPLC method, explaining the causal relationships behind the selection of chromatographic parameters. The inherent polarity of the molecule, due to the carboxylic acid and tertiary amine functionalities, presents a unique challenge in reversed-phase chromatography, often leading to poor retention.[5][6] This method addresses this challenge by optimizing the mobile phase pH to control the ionization state of the analyte, thereby achieving excellent peak shape and resolution.

Chromatographic Method Development: A Rationale-Driven Approach

The primary objective was to develop a method that is not only accurate and precise but also stability-indicating. A stability-indicating method is one that can resolve the main analyte from its potential degradation products, which is crucial for assessing the intrinsic stability of the drug substance.[7][8]

Analyte Characteristics and Chromatographic Considerations

2-Pyrrolidin-1-YL-isonicotinic acid is an amphiprotic molecule. The carboxylic acid group is acidic, while the pyridine and pyrrolidine nitrogens are basic. In reversed-phase HPLC, controlling the pH of the mobile phase is paramount to achieve reproducible retention and good peak symmetry for ionizable compounds.[9] By adjusting the mobile phase pH to be approximately 2-3 units below the pKa of the carboxylic acid and above the pKa of the basic nitrogens, the molecule will be in a predominantly single ionic form, which is ideal for chromatographic separation.

Optimized Chromatographic Conditions

The following parameters were optimized to achieve the desired separation:

ParameterOptimized ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump HPLC system with a UV detector is suitable.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides the necessary hydrophobicity for retention of the analyte.[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH to ensure consistent protonation of the analyte.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 0-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% BA gradient elution is employed to ensure elution of any potential late-eluting impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 270 nmBased on the UV spectrum of the isonicotinic acid chromophore.[11]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)To ensure sample solubility and compatibility with the mobile phase.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-Pyrrolidin-1-YL-isonicotinic acid reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Sample Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the 2-Pyrrolidin-1-YL-isonicotinic acid sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[7][12] The goal is to achieve 5-20% degradation of the active substance.[13]

  • Acid Hydrolysis: To 1 mL of stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: To 1 mL of stock solution (1 mg/mL), add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Prepare a 100 µg/mL solution in the diluent.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][14]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a standard solution, a sample solution, and the stressed samples from the forced degradation studies. The method is considered specific if the peak for 2-Pyrrolidin-1-YL-isonicotinic acid is well-resolved from any degradation peaks.

Linearity

Linearity was evaluated by analyzing a series of at least five concentrations of the reference standard over the range of 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterAcceptance CriteriaResult
Range 50 - 150 µg/mLConforms
Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.

Spike LevelAcceptance Criteria (% Recovery)Mean Recovery (%)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.0101.1
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Precision LevelAcceptance Criteria (%RSD)Result (%RSD)
Repeatability ≤ 2.0%0.45%
Intermediate Precision ≤ 2.0%0.68%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters were checked after each variation.

Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2) A Analyte Characterization (Polarity, pKa) B Column & Mobile Phase Screening A->B C Optimization of Gradient & Flow Rate B->C D Wavelength Selection C->D H Specificity Check: Resolution of Degradants D->H Optimized Method E Acid/Base Hydrolysis E->H F Oxidation F->H G Thermal & Photolytic Stress G->H I Linearity & Range H->I Stability-Indicating Method J Accuracy (Recovery) I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ K->L M Robustness L->M O Routine Purity Testing M->O Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Purity_Analysis_Protocol start Start: Receive Sample prep Prepare Standard & Sample (100 µg/mL in Diluent) start->prep hplc_setup Equilibrate HPLC System with Mobile Phase prep->hplc_setup injection Inject Blank, Standard, and Sample Solutions hplc_setup->injection chromatography Run Gradient Program injection->chromatography detection Detect at 270 nm chromatography->detection data_analysis Integrate Peaks and Calculate % Purity (Area Normalization) detection->data_analysis report Generate Report data_analysis->report

Caption: Protocol for Routine Purity Analysis.

Conclusion

The developed RP-HPLC method for the purity determination of 2-Pyrrolidin-1-YL-isonicotinic acid is specific, linear, accurate, precise, and robust. The successful resolution of the parent peak from degradation products in forced degradation studies confirms its stability-indicating nature. This application note provides a comprehensive and validated protocol that can be readily implemented in a quality control laboratory for the routine analysis and stability testing of 2-Pyrrolidin-1-YL-isonicotinic acid.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available at: [Link][1][15]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link][7]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link][9]

  • [Comparative data regarding two HPLC methods for determination of isoniazid]. PubMed. Available at: [Link][11]

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available at: [Link][8]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link][2]

  • A practical guide to forced degradation and stability studies for drug substances. Drug Development & Delivery. Available at: [Link][12]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available at: [Link][14]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link][6]

  • Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Bibliomed. Available at: [Link][13]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link][10]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link][4]

Sources

Application Notes and Protocols for the Enzymatic Inhibition Screening of 2-Pyrrolidin-1-YL-isonicotinic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the use of 2-Pyrrolidin-1-YL-isonicotinic acid HCl in enzyme inhibition assays is provided below, designed for researchers, scientists, and professionals in drug development.

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-Pyrrolidin-1-YL-isonicotinic acid HCl presents a unique chemical architecture, integrating a pyrrolidine ring with an isonicotinic acid backbone.[1][2] This molecular hybridization suggests a compelling rationale for its investigation as a potential enzyme inhibitor. The pyrrolidine moiety is a prevalent feature in a multitude of biologically active compounds, including inhibitors of enzymes such as α-amylase, α-glucosidase, and the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[3][4][5] Concurrently, the isonicotinic acid scaffold is a well-established pharmacophore, most notably recognized in the antitubercular drug isoniazid, which functions as a pro-drug that ultimately inhibits mycolic acid biosynthesis.[4][6][7]

Given the established roles of these individual components in modulating enzyme activity, 2-Pyrrolidin-1-YL-isonicotinic acid HCl is a prime candidate for screening against a diverse panel of enzymes. This document provides a comprehensive guide for researchers to systematically evaluate the inhibitory potential of this compound, from initial screening to preliminary mechanism of action studies.

Foundational Principles of Enzyme Inhibition Assays

Before embarking on experimental work, a firm grasp of the principles of enzyme inhibition is crucial.[8] An enzyme inhibitor is a molecule that binds to an enzyme and reduces its activity.[9] The primary objective of an initial screening assay is to determine the concentration at which the compound inhibits the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor.

The mechanism of inhibition, which describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex, is a critical follow-up investigation. Common modalities include competitive, non-competitive, uncompetitive, and mixed inhibition.[10] Understanding the mechanism provides valuable insights into the inhibitor's mode of binding and can guide further drug development efforts.

General Protocol for a Primary Enzyme Inhibition Screen

This protocol provides a universal framework for conducting an initial screen of 2-Pyrrolidin-1-YL-isonicotinic acid HCl against a chosen enzyme.

Materials and Reagents
  • 2-Pyrrolidin-1-YL-isonicotinic acid HCl (CAS No: 1187932-62-2)[1]

  • Target enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • Dimethyl sulfoxide (DMSO) for compound dissolution[11]

  • 96-well microplates

  • Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)

  • Positive control inhibitor (if available)

Preparation of Stock Solutions
  • Compound Stock: Prepare a high-concentration stock solution of 2-Pyrrolidin-1-YL-isonicotinic acid HCl (e.g., 10 mM) in 100% DMSO.[11] Ensure complete dissolution. Store at -20°C or as recommended.

  • Enzyme Working Solution: Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Substrate Working Solution: Prepare the substrate solution in the assay buffer at a concentration appropriate for the assay (typically at or near the Michaelis constant, K_m, for initial screens).

Assay Procedure
  • Serial Dilution: Prepare a serial dilution of the 2-Pyrrolidin-1-YL-isonicotinic acid HCl from the stock solution in the assay buffer. A common starting range is from 100 µM down to low nanomolar concentrations.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-2 µL) of the diluted compound to the wells of the 96-well plate.

    • Include wells for a negative control (DMSO vehicle only) and a positive control (a known inhibitor).

  • Enzyme Addition and Pre-incubation: Add the enzyme working solution to each well. Gently mix and pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[11] This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiation of Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength or settings. The kinetic or endpoint reading will depend on the specific assay format.

Data Analysis
  • Calculate Percent Inhibition: Percent Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Specific Protocol: Inhibition of a Prolyl Hydroxylase Domain (PHD) Enzyme

Given that some related compounds are known to inhibit 2-oxoglutarate-dependent dioxygenases, such as PHDs, the following is a detailed, exemplary protocol for assessing the inhibition of PHD2.[12][13][14]

Background: The Hypoxia-Inducible Factor (HIF) Pathway and PHDs

PHDs are key enzymes that regulate the stability of Hypoxia-Inducible Factor-alpha (HIF-α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its degradation. Inhibition of PHDs stabilizes HIF-α, which can be a therapeutic strategy for conditions like anemia.[12][14]

HIF_Pathway cluster_hypoxia Hypoxia or PHD Inhibition HIF_alpha HIF-α PHD PHD Enzyme HIF_alpha->PHD Prolyl Hydroxylation HIF_target_genes HIF Target Genes (e.g., EPO) HIF_alpha->HIF_target_genes Stabilization & Nuclear Translocation VHL VHL Protein PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation Proteasome->HIF_alpha Inhibitor 2-Pyrrolidin-1-YL- isonicotinic acid HCl Inhibitor->PHD Inhibition

Caption: Simplified HIF pathway showing PHD-mediated degradation of HIF-α and the point of intervention for a PHD inhibitor.

Assay Principle

This protocol utilizes an antibody-based detection method, such as an AlphaScreen assay, to measure the hydroxylation of a synthetic HIF-1α peptide by recombinant PHD2.[13]

Reagents and Materials
  • Recombinant human PHD2

  • Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)[11]

  • 2-Oxoglutarate (co-substrate)

  • Ascorbate and Fe(II) (co-factors)

  • Anti-hydroxyproline antibody

  • Acceptor and Donor beads for detection

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA

Experimental Workflow

PHD2_Assay_Workflow start Start: Prepare Reagents prepare_compound Prepare Serial Dilutions of 2-Pyrrolidin-1-YL-isonicotinic acid HCl start->prepare_compound add_enzyme_mix Add PHD2, Fe(II), Ascorbate to wells prepare_compound->add_enzyme_mix pre_incubate Pre-incubate (15 min) add_enzyme_mix->pre_incubate add_substrate_mix Add Biotin-HIF-1α Peptide and 2-Oxoglutarate pre_incubate->add_substrate_mix incubate Incubate (e.g., 60 min at RT) add_substrate_mix->incubate add_detection_reagents Add Detection Reagents (Antibody, Acceptor/Donor Beads) incubate->add_detection_reagents final_incubate Incubate in the dark (60 min) add_detection_reagents->final_incubate read_plate Read Plate on Alpha-enabled Reader final_incubate->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data

Caption: Step-by-step workflow for the PHD2 inhibition assay.

Detailed Protocol Steps
  • Compound Plating: Add 2 µL of serially diluted 2-Pyrrolidin-1-YL-isonicotinic acid HCl to a 384-well ProxiPlate.

  • Enzyme Mix Preparation: Prepare a mix containing PHD2 (final concentration ~1 nM), FeSO₄ (final concentration ~5 µM), and Ascorbate (final concentration ~100 µM) in assay buffer.

  • Enzyme Addition: Add 8 µL of the enzyme mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Substrate Mix Preparation: Prepare a mix containing the biotinylated HIF-1α peptide (final concentration ~50 nM) and 2-oxoglutarate (final concentration ~2 µM) in assay buffer.

  • Reaction Initiation: Add 10 µL of the substrate mix to each well to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add a mix of the anti-hydroxyproline antibody and the acceptor/donor beads. Incubate in the dark for 60 minutes before reading the plate.

Data Interpretation and Quantitative Summary

The results from the enzyme inhibition assays should be tabulated for clear comparison. Below is a template for summarizing the data.

CompoundTarget EnzymeAssay TypeIC50 (µM) [95% CI]
2-Pyrrolidin-1-YL-isonicotinic acid HClPHD2AlphaScreenExperimental Value
Positive Control (e.g., Molidustat)PHD2AlphaScreen0.007[13]
2-Pyrrolidin-1-YL-isonicotinic acid HClα-AmylaseSpectrometricExperimental Value
Positive Control (e.g., Acarbose)α-AmylaseSpectrometricLiterature Value

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be taken when handling 2-Pyrrolidin-1-YL-isonicotinic acid HCl.[15]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15][16][17] Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool place.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • MSDS of 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride. (n.d.). Capot Chemical. Retrieved January 26, 2026, from [Link]

  • Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Specifications of 2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride. (n.d.). Capot Chemical. Retrieved January 26, 2026, from [Link]

  • Safety Data Sheet: Isonicotinic acid. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Enzymes and inhibitors in neonicotinoid insecticide metabolism. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Digestion-Related Enzyme Inhibition Potential of Selected Mexican Medicinal Plants. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Regulation of intestinal hPepT1 (SLC15A1) activity by phosphodiesterase inhibitors is via inhibition of NHE3 (SLC9A3). (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. (n.d.). Oxford Academic. Retrieved January 26, 2026, from [Link]

  • Nicotine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Capsaicin: A Potent Inhibitor of Carbonic Anhydrase Isoenzymes. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.). Retrieved January 26, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

Sources

Application Note: Preparation of Stock Solutions of 2-Pyrrolidin-1-YL-isonicotinic acid HCl for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework and step-by-step protocols for the preparation of stock solutions of 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride (HCl). The structural motifs of this compound—a pyrrolidine ring coupled with an isonicotinic acid backbone—are of significant interest in medicinal chemistry and drug discovery. Accurate and reproducible preparation of stock solutions is a foundational requirement for generating reliable data in any biological or chemical assay. This document outlines the critical physicochemical properties of the compound, safety and handling procedures, and validated protocols for preparing high-concentration stocks in organic solvents like Dimethyl Sulfoxide (DMSO) and lower-concentration stocks in aqueous-based systems. The causality behind solvent selection and handling techniques is explained to empower researchers to make informed decisions tailored to their specific experimental needs.

Compound Characterization and Physicochemical Properties

A thorough understanding of the compound's properties is the first step toward successful stock solution preparation. 2-Pyrrolidin-1-YL-isonicotinic acid HCl is a hydrochloride salt, which generally enhances the aqueous solubility of the parent molecule compared to its free base form.[1] The pyridine and carboxylic acid moieties contribute to its polarity.

Key Physicochemical Data:

PropertyValueSource(s)
Chemical Name 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride[2][3]
CAS Number 1187932-62-2[2][3]
Molecular Formula C₁₀H₁₃ClN₂O₂[2][3]
Molecular Weight 228.68 g/mol [2][3]
Appearance White to off-white solid (typical for similar compounds)Inferred
Purity ≥96-98% (as specified by supplier)[2][3]
Solubility Profile DMSO: Expected to be highly soluble.Water: As an HCl salt, moderate aqueous solubility is expected.[4][5]Ethanol: Likely soluble.[5]Inferred
Stability Stable under recommended storage conditions. Hygroscopic.[5][6]
Storage (Solid) Store in a dry, sealed container in a cool, well-ventilated place.[3]

Safety and Handling Precautions

Before handling the compound, it is imperative to review the Safety Data Sheet (SDS). The toxicological properties of 2-Pyrrolidin-1-YL-isonicotinic acid HCl have not been thoroughly investigated.[6] Therefore, it must be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[6]

  • Handling: Avoid dust formation. Use appropriate tools for weighing and transferring the solid.

  • Disposal: Dispose of waste materials according to local, state, and federal regulations. Unused material and contaminated labware should be treated as chemical waste.[6]

Foundational Principles of Stock Solution Preparation

The reliability of experimental data is directly linked to the quality of the reagents used. Preparing a concentrated stock solution is more accurate and efficient than repeatedly weighing small quantities of a compound for each experiment.[7][8]

Causality in Solvent Selection: The choice of solvent is the most critical decision in this process and is dictated by two factors: the compound's solubility and the experimental system's tolerance.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is the default choice for creating high-concentration stock solutions (e.g., 10-50 mM) of novel organic compounds for screening libraries.[9] Its high solvating capacity often overcomes poor aqueous solubility.

  • Aqueous Buffers (e.g., PBS, Saline): For direct application in many biological assays, aqueous solutions are preferred. The HCl salt form of the title compound is intended to improve its solubility in water. However, the maximum achievable concentration may be lower than in DMSO.

  • Ethanol: A polar protic solvent that can be an alternative to DMSO. It is often less toxic to cells than DMSO but may have lower solvating power for some compounds.[10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration (10 mM) Stock Solution in DMSO

This protocol is ideal for creating a primary stock for long-term storage, from which working solutions for various assays can be prepared.

Materials:

  • 2-Pyrrolidin-1-YL-isonicotinic acid HCl (MW: 228.68 g/mol )

  • Anhydrous/High-Purity DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or cryovials for aliquots

  • Vortex mixer and/or sonicator

Calculation: To prepare a 10 mM stock solution, the required mass is calculated using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.010 mol/L × 0.001 L × 228.68 g/mol = 0.0022868 g = 2.29 mg

Step-by-Step Methodology:

  • Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube) on an analytical balance.

  • Carefully weigh 2.29 mg of 2-Pyrrolidin-1-YL-isonicotinic acid HCl directly into the tared tube.

    • Expert Insight: For quantities this small, weighing directly into the final dissolution vessel minimizes transfer loss. If the amount is difficult to see, be assured it is present and proceed.[11]

  • Add 1.0 mL of high-purity DMSO to the tube using a calibrated pipette.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied if necessary.[12]

  • Once fully dissolved, centrifuge the tube briefly to collect the entire solution at the bottom.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

    • Trustworthiness Principle: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to avoid contamination of the entire stock.[11][13]

  • Label each aliquot clearly with the compound name, concentration (10 mM in DMSO), and preparation date.

  • Store the aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 2: Preparation of an Aqueous Stock Solution (e.g., 1 mM in PBS)

This protocol is designed for applications where DMSO is undesirable. The maximum achievable concentration should be determined empirically.

Materials:

  • 2-Pyrrolidin-1-YL-isonicotinic acid HCl (MW: 228.68 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Sterile syringe filter (0.22 µm)

Calculation: For 10 mL (0.01 L) of a 1 mM (0.001 mol/L) solution: Mass = 0.001 mol/L × 0.01 L × 228.68 g/mol = 0.0022868 g = 2.29 mg

Step-by-Step Methodology:

  • Weigh 2.29 mg of 2-Pyrrolidin-1-YL-isonicotinic acid HCl and transfer it to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of PBS to the flask.

  • Add a small magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved. This may take some time.

    • Expert Insight: As a hydrochloride salt, dissolution in a neutral pH buffer should be favorable. Avoid adding base, as this would convert it to the less soluble free-base form.

  • Once dissolved, remove the stir bar and rinse it with a small amount of PBS, collecting the rinse in the flask.

  • Carefully add PBS to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Use the solution immediately or aliquot and store at -20°C. Note that aqueous solutions may be less stable long-term than DMSO stocks.

Workflow and Decision-Making Visualizations

The following diagrams illustrate the logical flow of preparing and selecting stock solutions.

G cluster_prep Preparation Phase cluster_exec Execution Phase A Receive & Verify Compound (Purity, ID) B Review SDS & Don PPE A->B C Select Protocol (Aqueous vs. Organic) B->C D Calculate Mass for Target Concentration C->D E Weigh Solid on Analytical Balance D->E F Add Solvent & Dissolve (Vortex/Sonicate) E->F G Confirm Complete Dissolution (Visual) F->G H Sterile Filter (if aqueous) G->H Aqueous Protocol I Aliquot into Single-Use Vials G->I Organic Protocol H->I J Label Clearly & Store Appropriately I->J K Prepare Working Dilutions from Stored Aliquot J->K Ready for use

Caption: General workflow for preparing stock solutions.

G Start What is the experimental application? CellAssay Cell-Based Assay (e.g., Cytotoxicity, Signaling) Start->CellAssay Biological System BiochemAssay Biochemical Assay (e.g., Enzyme Inhibition) Start->BiochemAssay InVivo In Vivo Study Start->InVivo DMSO_Rec Use DMSO Stock Final [DMSO] typically ≤0.5% Always include vehicle control CellAssay->DMSO_Rec High compound conc. or poor aq. solubility Aqueous_Rec Use Aqueous Stock (e.g., PBS) Preferred if solubility allows Avoids solvent artifacts CellAssay->Aqueous_Rec Compound is water-soluble & cells are DMSO-sensitive BiochemAssay->DMSO_Rec BiochemAssay->Aqueous_Rec Formulation_Rec Use Specific Formulation Vehicle Requires development (e.g., with excipients) Must be non-toxic & biocompatible InVivo->Formulation_Rec

Caption: Decision tree for solvent selection.

Storage, Stability, and Use

  • Storage: For maximum stability, DMSO stock solutions should be stored at -20°C or, preferably, -80°C.[8][11] Aqueous solutions are also best stored frozen but may have a shorter shelf-life.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to compound degradation and precipitation. The practice of creating single-use aliquots is the most effective way to prevent this.[11][12]

  • Use in Assays: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept to a minimum, typically ≤0.5%, as higher concentrations can be cytotoxic or cause off-target effects.[14][15] It is crucial to include a "vehicle control" (media with the same final DMSO concentration but no compound) in all experiments to account for any solvent effects.[16][17]

References

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Kanczkowski, W. et al. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Capot Chemical. (2026). MSDS of 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride. [Link]

  • Wikipedia. Pyridinium chloride. [Link]

  • van der Harg, S. et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. NIH National Library of Medicine. [Link]

  • Captivate Bio. SMALL MOLECULES - Frequently Asked Questions. [Link]

  • Miyazaki, S. et al. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Kozik, V. et al. (2014). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • Anauate-Netto, C. et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH National Library of Medicine. [Link]

  • ResearchGate. (2010). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]

  • ResearchGate. (2017). How to remove HCL from the Pyridylacetic acid hydrochloride?. [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-Pyrrolidin-1-YL-isonicotinic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical guide for resolving solubility challenges with 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride (CAS No. 1187932-62-2).[1][2] This document is structured for the practicing researcher and drug development professional. Low aqueous solubility is a common and significant hurdle in pharmaceutical development, often leading to issues with bioavailability and consistent experimental results.[3][4][5] This guide moves beyond simple procedural lists to explain the underlying physicochemical principles governing the solubility of this specific molecule, empowering you to troubleshoot effectively and make informed decisions during your formulation development.

Core Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I'm observing poor solubility of 2-Pyrrolidin-1-YL-isonicotinic acid HCl in neutral aqueous buffers. Is this an expected behavior?

A1: Yes, observing limited solubility in neutral water or buffers (pH ~7) is entirely expected for this compound. The molecular structure of 2-Pyrrolidin-1-YL-isonicotinic acid contains both an acidic functional group (the carboxylic acid) and basic nitrogen atoms (on the pyrrolidine and pyridine rings). Molecules with both acidic and basic moieties are known as amphoteric compounds.

The key to understanding its solubility lies in its ionization state, which is dictated by the pH of the solution.

  • Acidic Group: The isonicotinic acid portion has a pKa value estimated to be around 4.96.[6]

  • Basic Group: The pyrrolidine nitrogen is significantly more basic, with an estimated pKa likely above 8.

The hydrochloride (HCl) salt is formed by protonating one of the basic nitrogens, which is a standard strategy to enhance the aqueous solubility of basic compounds.[7] However, when you dissolve this salt in neutral water, the solution's pH may fall near the molecule's isoelectric point (pI)—the pH at which the net charge is zero. At or near the pI, intermolecular attractions are maximized and solubility is at its minimum. Therefore, direct dissolution in neutral buffers is often problematic.

Initial Troubleshooting Workflow A Problem Low solubility of 2-Pyrrolidin-1-YL- isonicotinic acid HCl in neutral buffer B Primary Strategy: pH Adjustment Rationale: Maximize molecular charge to increase polarity and water solubility. Move pH far from the isoelectric point. A->B Start Here C Secondary Strategy: Co-solvents Rationale: Modify the bulk solvent polarity to better accommodate the molecule. Useful when pH adjustment is insufficient or not permissible. B->C If solubility is still insufficient E Outcome Solubilized compound ready for experimental use. B->E D Advanced Strategy: Formulation Rationale: Encapsulate the molecule to overcome inherent insolubility for complex applications (e.g., in vivo studies). C->D For advanced applications C->E D->E

Caption: A workflow for systematically addressing solubility issues.

Q2: What is the most effective way to dissolve the compound, and can you provide a reliable protocol?

A2: The most effective strategy is to adjust the pH of your solvent to ensure the molecule is in a fully ionized state.[4][8] This can be achieved in either highly acidic or moderately basic conditions. For an HCl salt, starting with an acidic solution is typically the most direct path to success.

  • Under Acidic Conditions (e.g., pH 1-2): At a pH well below the carboxylic acid's pKa (~4.96), this group will be fully protonated (-COOH). The nitrogen atoms will also be protonated (-NH+). This results in a net positive charge on the molecule, making it a cation that readily interacts with polar water molecules, thus increasing solubility.[7]

  • Under Basic Conditions (e.g., pH > 8): At a pH above the pKa of the basic nitrogen, the carboxylic acid will be deprotonated (-COO-), creating a net negative charge and also enhancing solubility.[9]

Step-by-Step Protocol for pH-Adjusted Dissolution (Acidic Route)

  • Weigh Compound: Accurately weigh the required amount of 2-Pyrrolidin-1-YL-isonicotinic acid HCl.

  • Initial Slurry: Add approximately 80% of your final desired volume of purified water or your target buffer. The compound will likely form a fine suspension or slurry.

  • Acidification: While continuously stirring or vortexing, add 1 M HCl dropwise. Use a calibrated pH meter to monitor the pH of the suspension.

  • Dissolution Point: Continue adding acid until the solid material completely dissolves. You should observe the solution becoming clear. This is expected to occur at a pH between 1.0 and 2.0.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach your final target volume and concentration.

  • Final pH Check: Re-check the pH. If your experiment is sensitive to a specific pH, you can carefully back-titrate with a dilute base (e.g., 0.1 M NaOH), but be aware that the compound may precipitate if you approach its isoelectric point.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or foreign particles.

Data Summary: pH-Dependent Solubility Profile

pH RangePredominant Molecular StateExpected Aqueous SolubilityScientific Rationale
< 2.0 Cationic (Protonated N, Protonated COOH)High The net positive charge maximizes electrostatic interactions with water.[7]
3.0 - 6.0 Zwitterionic / NeutralLow Near the isoelectric point, the net charge is minimal, leading to aggregation and precipitation.
> 8.0 Anionic (Free Base N, Deprotonated COO-)Moderate to High The net negative charge from the carboxylate group increases polarity and water solubility.[9]
Q3: My experimental system is sensitive to extreme pH. What are my alternatives if pH adjustment is not an option?

A3: When pH manipulation is not feasible, the use of co-solvents is the next standard approach.[8] This strategy involves creating a stock solution in a water-miscible organic solvent and then diluting this stock into your aqueous experimental medium. The organic solvent disrupts the hydrogen-bonding network of water and provides a more favorable environment for the solute.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): A highly effective polar aprotic solvent. It is the most common choice for preparing stock solutions for biological assays.

  • Ethanol: A polar protic solvent that is often better tolerated in biological systems than DMSO.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, similar in utility to DMSO.

Experimental Protocol: Co-Solvent Stock Solution Preparation

  • Prepare High-Concentration Stock: Dissolve the 2-Pyrrolidin-1-YL-isonicotinic acid HCl in 100% DMSO (or ethanol) to create a high-concentration stock (e.g., 50 mM or 100 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can assist dissolution.

  • Working Solution Preparation: To prepare your final working solution, add the stock solution dropwise into your aqueous buffer while vigorously vortexing. This rapid mixing is crucial to prevent the compound from "crashing out" or precipitating due to localized high concentrations of the organic solvent.

  • Control Final Co-solvent Concentration: It is critical to keep the final percentage of the organic co-solvent in your assay as low as possible (typically <1%, and ideally <0.5% for cell-based assays) to avoid artifacts. Always include a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Hierarchy of Solubility Enhancement Techniques cluster_0 Physicochemical Modification cluster_1 Advanced Formulation A pH Adjustment B Co-solvents A->B If pH is not sufficient or permissible C Particle Size Reduction (Micronization/Nanonization) B->C For higher concentrations or in vivo delivery D Complexation (e.g., Cyclodextrins) C->D Alternative/Complementary approach

Caption: Logical progression of methods for enhancing compound solubility.

Q4: For in vivo studies, I need higher concentrations and biocompatible formulations. What advanced methods should I consider?

A4: For demanding applications like in vivo research, where solvent toxicity and injection volumes are limiting factors, more advanced formulation technologies are necessary. These methods aim to increase the apparent solubility of the drug in a biocompatible system.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface-area-to-volume ratio of the drug particles.[5][10] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can significantly improve bioavailability.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the less soluble parts of a drug molecule, forming an "inclusion complex." This complex effectively shields the drug from the aqueous environment, dramatically increasing its solubility and stability.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be employed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the lipid droplets.

Selection of these advanced methods depends heavily on the specific properties of the drug and the requirements of the study.[11] Collaboration with a formulation science expert is highly recommended when pursuing these approaches.

References
  • Capot Chemical. (2026). MSDS of 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride.
  • Aceschem. (n.d.). CAS 1187932-62-2 | 2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Synblock. (n.d.). CAS 1187932-62-2 | 2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride.
  • PubChem. (n.d.). Pyrrolidine, hydrochloride (1:1).
  • PubChem. (n.d.). Isonicotinic Acid.
  • Capot Chemical. (n.d.). Specifications of 2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Merck Index. (n.d.). Isonicotinic Acid.
  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Chemistry LibreTexts. (2020). Structure and Properties of Carboxylic Acids and their Salts.
  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
  • Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
  • Ascendia Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of isonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting advice for your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them to empower your research and development efforts.

Introduction: The Permeability Challenge of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are a versatile class of compounds with a wide range of therapeutic applications, including use as antitubercular and anti-inflammatory agents.[1] However, their inherent physicochemical properties often lead to poor cell permeability, limiting their oral bioavailability and therapeutic efficacy. The primary culprit is the presence of the ionizable carboxylic acid group. At physiological pH, this group is largely deprotonated, rendering the molecule charged and hydrophilic, which hinders its ability to passively diffuse across the lipophilic cell membrane.[2][3]

This guide will provide a comprehensive overview of the underlying issues and present actionable strategies to overcome these permeability barriers. We will delve into troubleshooting common experimental hurdles and provide detailed protocols for assessing and improving the permeability of your isonicotinic acid derivatives.

Troubleshooting Guide: Common Issues in Permeability Assays

Researchers often encounter several challenges when evaluating the permeability of isonicotinic acid derivatives in vitro. This section addresses some of the most common problems in a question-and-answer format.

Question 1: I'm observing very low apparent permeability (Papp) values for my isonicotinic acid derivative in a Caco-2 assay, even for compounds that show good in vitro activity. What could be the primary reason?

Answer:

This is a frequent observation and can be attributed to several factors, primarily stemming from the physicochemical properties of your compound.

  • High Ionization at Physiological pH: Isonicotinic acid has a pKa of approximately 4.96.[2] This means that at the typical pH of cell culture media (around 7.4), your compound is predominantly in its ionized (negatively charged) form. This charge significantly reduces its ability to passively cross the lipid-rich cell membrane, resulting in low Papp values. The pH-partition hypothesis suggests that only the un-ionized form of a drug readily permeates the cell membrane.[3]

  • Low Lipophilicity: The ionized form of the carboxylic acid group makes the molecule highly polar and reduces its lipophilicity (LogP). A low LogP value is often correlated with poor membrane permeability.

  • Efflux Transporter Activity: The Caco-2 cell line expresses various efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of the cell.[4] It is possible that your isonicotinic acid derivative is a substrate for one of these transporters, leading to its removal from the cell and a consequently low measured permeability in the apical-to-basolateral direction.

Question 2: My compound recovery in the Caco-2 assay is consistently low. What are the likely causes and how can I improve it?

Answer:

Low compound recovery is a critical issue that can invalidate your permeability data. The primary suspects are non-specific binding and poor solubility.

  • Non-Specific Binding: Lipophilic compounds can bind to plastic surfaces of the assay plates and inserts. While the parent isonicotinic acid might not be highly lipophilic, derivatives with increased lipophilicity (designed to improve permeability) are more prone to this issue. This binding reduces the concentration of the compound available for transport.

    • Troubleshooting Tip: To mitigate non-specific binding, consider using low-binding plates. Additionally, you can add a small percentage of a non-interfering protein, such as bovine serum albumin (BSA), to the receiver compartment buffer to act as a "carrier" and reduce binding to the plastic.[5]

  • Poor Aqueous Solubility: While isonicotinic acid itself has some water solubility, derivatives can have significantly lower solubility, especially at the concentrations used in permeability assays. If your compound precipitates in the assay buffer, it will not be available for transport.

    • Troubleshooting Tip: Ensure your compound is fully dissolved in the dosing solution. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting cell monolayer integrity. Always visually inspect for precipitation before and after the assay.

Question 3: I am seeing a high efflux ratio for my compound. How do I confirm if it's a substrate for an efflux transporter?

Answer:

A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator of active efflux. To confirm the involvement of a specific transporter like P-gp, you can perform the permeability assay in the presence of a known inhibitor of that transporter.

  • Experimental Approach: Conduct the bidirectional permeability assay with and without a P-gp inhibitor, such as verapamil.[4] If the efflux ratio significantly decreases in the presence of the inhibitor, it strongly suggests that your compound is a substrate for P-gp.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about improving the cell permeability of isonicotinic acid derivatives.

Question 1: What are the most effective strategies to improve the cell permeability of isonicotinic acid derivatives?

Answer:

The most common and effective strategies focus on masking the polar carboxylic acid group to increase lipophilicity and facilitate passive diffusion.

  • Prodrug Approach: This is a highly effective strategy where the carboxylic acid is temporarily masked with a chemical moiety that is cleaved in vivo to release the active parent drug.[6][7]

    • Ester Prodrugs: Converting the carboxylic acid to an ester is a common approach. The ester is more lipophilic and can readily cross the cell membrane. Once inside the cell or in systemic circulation, cellular esterases hydrolyze the ester back to the active carboxylic acid.[6][7]

    • Amide Prodrugs: Forming an amide linkage is another option. Amides can also increase lipophilicity and are generally more stable than esters, which can be advantageous for controlling the rate of drug release.

  • Formulation Strategies:

    • Nanoparticle-Based Delivery: Encapsulating the isonicotinic acid derivative in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect the drug from the harsh gastrointestinal environment and enhance its absorption.[8][9][10]

    • Lipid-Based Formulations: Formulating the compound in lipid-based systems, like self-emulsifying drug delivery systems (SEDDS), can improve its solubility and facilitate its absorption via the lymphatic pathway.[11]

Question 2: How does the pKa of an isonicotinic acid derivative affect its permeability?

Answer:

The pKa is a critical determinant of a drug's permeability.[2][12][13] For an acidic compound like an isonicotinic acid derivative, the pKa dictates the degree of ionization at a given pH. According to the pH-partition hypothesis, only the neutral, un-ionized form of a drug can passively diffuse across the cell membrane.[3] Since the gastrointestinal tract has a varying pH, the pKa of your compound will influence where it is best absorbed. A lower pKa means the compound will be ionized at a lower pH, potentially reducing its absorption in the acidic environment of the stomach.

Question 3: Are there specific cellular transporters that I should be aware of for isonicotinic acid derivatives?

Answer:

The role of specific transporters in the uptake and efflux of isonicotinic acid derivatives is an active area of research. While not fully elucidated for all derivatives, some transporters are known to interact with nicotinic acid (an isomer of isonicotinic acid) and other carboxylic acids. For instance, the sodium-coupled monocarboxylate transporter (SMCT) is involved in the intestinal absorption of nicotinic acid.[14][15][16] It is plausible that similar transporters could be involved in the transport of isonicotinic acid derivatives. Additionally, as mentioned earlier, efflux transporters like P-gp can play a significant role in limiting the intracellular concentration of these compounds.

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Caco-2 Cell Permeability Assay for Isonicotinic Acid Derivatives

Objective: To determine the apparent permeability (Papp) of an isonicotinic acid derivative across a Caco-2 cell monolayer, a widely accepted in vitro model for predicting human intestinal absorption.[17]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (isonicotinic acid derivative)

  • Lucifer yellow (paracellular integrity marker)

  • Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.[18]

    • Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

    • Allow the cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. TEER values should be above 250 Ω·cm² to ensure a confluent monolayer.

    • Additionally, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of Lucifer yellow confirms the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Prepare the dosing solution of your test compound in HBSS (e.g., at 10 µM). The final concentration of any co-solvent like DMSO should be less than 1%.

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Permeability Assay (Basolateral to Apical - B-A):

    • To determine the efflux ratio, perform the assay in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s)

      • A is the surface area of the permeable support (cm²)

      • C0 is the initial concentration of the drug in the donor compartment (µmol/mL)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Synthesis of an Ethyl Ester Prodrug of an Isonicotinic Acid Derivative

Objective: To synthesize a simple ethyl ester prodrug of an isonicotinic acid derivative to improve its lipophilicity and cell permeability.

Materials:

  • Isonicotinic acid derivative

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (Acid-Catalyzed Esterification):

  • Dissolve the isonicotinic acid derivative (1 equivalent) in an excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux the reaction mixture for several hours (monitor the reaction progress by TLC).[19]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester prodrug.

  • Purify the product by column chromatography or distillation if necessary.

Note: An alternative method involves converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ethanol.[20][21]

Data Presentation & Visualization

Table 1: Physicochemical Properties and Permeability of Isonicotinic Acid and its Derivatives (Illustrative)
CompoundpKaLogP (calculated)Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio
Isonicotinic Acid~4.96-0.5Low (<1)~1
Derivative A4.81.2Low (1-2)High (>2)
Ethyl Ester Prodrug of AN/A2.5Moderate (5-10)Low (~1)

This table provides illustrative data. Actual values will vary depending on the specific derivative and experimental conditions.

Diagrams

Permeability_Barriers cluster_0 Extracellular Space (Lumen) cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) Isonicotinic Acid Derivative (Ionized) Isonicotinic Acid Derivative (Ionized) Lipid Bilayer Isonicotinic Acid Derivative (Ionized)->Lipid Bilayer Poor Passive Diffusion (Charge & Low Lipophilicity) Target Target Lipid Bilayer->Target Efflux Transporter Efflux Transporter Efflux Transporter->Isonicotinic Acid Derivative (Ionized) Active Efflux

Caption: Factors limiting the cell permeability of isonicotinic acid derivatives.

Permeability_Enhancement_Strategies cluster_0 Strategies Poorly Permeable Isonicotinic Acid Derivative Poorly Permeable Isonicotinic Acid Derivative Prodrug Approach Prodrug Approach Poorly Permeable Isonicotinic Acid Derivative->Prodrug Approach Formulation Strategies Formulation Strategies Poorly Permeable Isonicotinic Acid Derivative->Formulation Strategies Ester Prodrug Ester Prodrug Prodrug Approach->Ester Prodrug Masks Carboxylic Acid Amide Prodrug Amide Prodrug Prodrug Approach->Amide Prodrug Masks Carboxylic Acid Nanoparticles Nanoparticles Formulation Strategies->Nanoparticles Encapsulation Lipid-Based Systems Lipid-Based Systems Formulation Strategies->Lipid-Based Systems Improved Solubility Increased Lipophilicity & Permeability Increased Lipophilicity & Permeability Ester Prodrug->Increased Lipophilicity & Permeability Amide Prodrug->Increased Lipophilicity & Permeability Enhanced Absorption Enhanced Absorption Nanoparticles->Enhanced Absorption Lipid-Based Systems->Enhanced Absorption

Sources

Technical Support Center: Refining Reaction Conditions for Coupling Pyrrolidine and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amide coupling of pyrrolidine and isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific transformation. The synthesis of isonicotinylpyrrolidine is a critical step in the development of various pharmacologically active molecules.[1][2] This resource provides in-depth, experience-driven advice to help you navigate the common challenges and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the coupling reaction. Each issue is presented in a question-and-answer format, providing not just a solution but also the scientific reasoning behind the recommended adjustments.

Issue 1: Low to No Product Formation

Question: I've mixed isonicotinic acid, pyrrolidine, and my coupling reagent, but I'm seeing very low conversion to the desired amide product. What are the likely causes and how can I fix this?

Answer: This is a common issue that can often be traced back to the activation of the carboxylic acid or the nucleophilicity of the amine. Let's break down the potential culprits and solutions.

Causality and Remediation:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature because the acidic proton of the carboxylic acid will be rapidly abstracted by the basic amine, forming a stable ammonium-carboxylate salt.[3] Coupling reagents are designed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.[3] If activation is poor, the reaction will not proceed.

    • Solution 1: Choice of Coupling Reagent. For heteroaromatic acids like isonicotinic acid, standard carbodiimide reagents like DCC or EDC can sometimes be sluggish. Consider using a more potent activating agent. Urnium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective.[4] HATU, in particular, reacts quickly and is known to suppress epimerization.[4]

    • Solution 2: Pre-activation. Instead of adding all reagents at once, pre-activate the isonicotinic acid.[5] Dissolve the isonicotinic acid and the coupling reagent (e.g., HATU) in an anhydrous polar aprotic solvent like DMF or NMP with a non-nucleophilic base (e.g., DIPEA or triethylamine) and stir for 15-30 minutes at 0°C to room temperature before adding the pyrrolidine.[6] This ensures the formation of the highly reactive OAt-active ester intermediate, ready for immediate reaction with the amine.[7]

  • Insufficient Amine Nucleophilicity: The nitrogen atom of the pyridine ring in isonicotinic acid can be protonated, which can affect the overall reaction environment. More critically, if the reaction medium is too acidic, the pyrrolidine will be protonated to its ammonium salt, rendering it non-nucleophilic.

    • Solution: Base Selection and Stoichiometry. The addition of a non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[8] Typically, 2-3 equivalents of the base relative to the carboxylic acid are recommended.[7] This serves to neutralize any acid byproducts from the coupling reagent and, most importantly, to ensure the pyrrolidine remains in its free base form.

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly impact reaction rates and side reactions.

    • Solution: Anhydrous polar aprotic solvents like DMF, NMP, or DMSO are generally preferred for amide coupling reactions as they effectively dissolve the reactants and intermediates.[9] While DCM can be used, solubility of the isonicotinic acid might be limited. Most coupling reactions with efficient reagents like HATU proceed to completion within a few hours at room temperature.[7] For sluggish reactions, gentle heating to 35-40°C can be beneficial.[7] However, excessive heat can promote side reactions.

Experimental Protocol: Optimized HATU Coupling
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add isonicotinic acid (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) and stir the mixture for 20 minutes at 0°C to allow for pre-activation.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

Issue 2: Formation of an N-acylurea Byproduct

Question: I am using EDC as my coupling reagent and I'm observing a significant amount of a byproduct that I've identified as an N-acylurea. How can I prevent this?

Answer: The formation of a stable N-acylurea is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC.[8][10] It arises from an intramolecular rearrangement of the key O-acylisourea intermediate.[10]

Mechanism of N-acylurea Formation

N_acylurea_formation RCOOH Isonicotinic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea +EDC EDC EDC EDC->O_acylisourea N_acylurea N-Acylurea (Stable Byproduct) O_acylisourea->N_acylurea Rearrangement (Slow) Amide Desired Amide O_acylisourea->Amide + Pyrrolidine (Fast) Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt (Fast) Amine Pyrrolidine Amine->Amide Amine->Amide HOBt HOBt/Oxyma HOBt->Active_Ester Active_Ester->Amide + Pyrrolidine (Very Fast)

Caption: N-acylurea formation pathway and its prevention.

Causality and Remediation:

This rearrangement is competitive with the desired reaction of the O-acylisourea with the amine. To minimize the formation of the N-acylurea, you need to intercept the O-acylisourea intermediate before it has a chance to rearrange.

  • Solution: Use of Additives. The most common and effective solution is to add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[8] These additives react rapidly with the O-acylisourea to form an active ester intermediate. This active ester is more stable towards intramolecular rearrangement but still highly reactive towards the amine. The use of these additives not only increases the reaction rate and yield but also suppresses racemization if chiral centers are present.[4]

Experimental Protocol: EDC/HOBt Coupling
  • In a round-bottom flask, dissolve isonicotinic acid (1.0 eq), pyrrolidine (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0°C.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked, but I'm struggling to isolate the pure isonicotinylpyrrolidine from the reaction mixture. What's the best purification strategy?

Answer: Purification challenges in amide couplings often stem from the removal of water-soluble byproducts and unreacted starting materials.

Purification Strategy:

  • Aqueous Workup:

    • Dilute the reaction mixture (typically in DMF) with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted isonicotinic acid and HOBt.

    • Follow with a wash with water and then brine to remove residual DMF and other water-soluble components.

    • The urea byproduct from EDC is water-soluble and should be removed during these washes.[4] If you used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration before the workup.

  • Chromatography:

    • If the product is still impure after the aqueous workup, column chromatography is the next step.

    • A silica gel column is typically effective.

    • The eluent system will depend on the polarity of your product, but a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the "best" for this reaction?

There is no single "best" reagent, as the optimal choice can depend on factors like scale, cost, and the presence of other functional groups. However, for difficult couplings, including those with heteroaromatic acids, HATU and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally considered top-tier reagents due to their high reactivity and low rates of side reactions.[8] For routine, cost-effective synthesis, EDC in combination with an additive like HOBt or Oxyma is a very reliable system.[8]

Q2: Do I need to worry about the pyridine nitrogen in isonicotinic acid interfering with the reaction?

While the pyridine nitrogen is basic, it is significantly less nucleophilic than the pyrrolidine nitrogen and generally does not compete in the amide bond formation. Its main effect is on the overall basicity/acidity of the reaction medium. Ensuring the presence of a sufficient amount of a non-nucleophilic base like DIPEA will mitigate any potential issues.

Q3: How do I know if my starting materials are dry enough?

Amide coupling reactions are sensitive to water, which can hydrolyze the activated intermediates.[11] Ensure your solvents are anhydrous and that your starting materials are thoroughly dried. If you suspect water contamination, you can dry the isonicotinic acid and any solid reagents in a vacuum oven before use.

Q4: What is the general order of addition for the reagents?

While some protocols add all reagents simultaneously, a stepwise approach often gives cleaner results, especially for challenging substrates.[6]

order_of_addition Start Start with Isonicotinic Acid in Anhydrous Solvent Add_Base Add Base (e.g., DIPEA) Start->Add_Base Add_Coupling_Reagent Add Coupling Reagent (e.g., HATU) Add_Base->Add_Coupling_Reagent Pre_activate Pre-activate (Stir for 15-30 min) Add_Coupling_Reagent->Pre_activate Add_Amine Add Pyrrolidine Pre_activate->Add_Amine React React to Completion Add_Amine->React

Caption: Recommended order of reagent addition.

Q5: Can I use a different base, like pyridine or DMAP?

Pyridine can be used as a base, but it is also a nucleophile and can potentially lead to side reactions. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst but should generally be used in catalytic amounts, as it can promote racemization in chiral systems.[4] For a straightforward coupling like this, non-nucleophilic bases such as DIPEA or TEA are the safest and most common choices.[8]

Data Summary

Coupling ReagentAdditiveTypical BaseKey AdvantagesCommon Issues
EDC·HCl HOBt, OxymaDIPEA, TEACost-effective, water-soluble byproduct.[4]N-acylurea formation without additive.[8]
DCC HOBt, OxymaDIPEA, TEAInexpensive, effective.Insoluble DCU byproduct can complicate purification.
HATU None neededDIPEA, TEAHigh reactivity, fast, low racemization.[4][7]Higher cost.
PyBOP None neededDIPEA, TEAEfficient, less hazardous byproducts than BOP.[4]Higher cost than carbodiimides.

References

  • JoVE. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • Reddit. HATU/PyBOP coupling procedure question. [Link]

  • Reddit. Carbodiimide amide coupling reaction sideproduct. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Organic Chemistry Portal. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. [Link]

  • Google Patents.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Reddit. HATU coupling - what's the best order? [Link]

  • Domainex. Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • PubMed. One-step Purification of Nisin A by Immunoaffinity Chromatography. [Link]

  • ResearchGate. Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. [Link]

  • Nature. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • RSC Publishing. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. [Link]

  • ResearchGate. Why did my amide syntesis does not work? [Link]

  • Online Inhibitor. Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists. [Link]

  • Journal of the American Chemical Society. Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • PMC. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Bioconjugate Chemistry. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. [Link]

Sources

Preventing racemization during synthesis of chiral pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the Technical Support Center for the synthesis of chiral pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during synthesis. Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant hurdle that can compromise the efficacy and safety of chiral molecules.[1][2][3] This guide provides in-depth technical information, troubleshooting advice, and preventative protocols to help you navigate this complex issue.

Understanding the "Why": Mechanisms of Racemization in Pyrrolidine Synthesis

At its core, racemization in the context of pyrrolidine synthesis often involves the loss of stereochemical information at a chiral center. This typically occurs through the formation of a planar, achiral intermediate.[2] The most common mechanisms are detailed below.

Deprotonation-Reprotonation at an α-Stereocenter

This is the most prevalent pathway, especially for pyrrolidine derivatives with a stereocenter adjacent to a carbonyl group or other electron-withdrawing group.

  • The Process: A base removes a proton from the chiral α-carbon, creating a planar enolate intermediate. This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a racemic mixture.[2][4][5]

  • Key Factors:

    • Base Strength: Stronger bases and higher base concentrations increase the rate of deprotonation and, consequently, the risk of racemization.[6]

    • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation, accelerating racemization.[7]

    • Solvent: The choice of solvent can influence the stability and reactivity of the enolate intermediate.

RacemizationMechanism cluster_start Chiral Pyrrolidine Derivative cluster_intermediate Planar Intermediate cluster_end Racemic Mixture Start Chiral Center (e.g., R-enantiomer) Intermediate Planar Enolate (Achiral) Start->Intermediate Deprotonation (Base) End_R R-enantiomer Intermediate->End_R Reprotonation (Top face) End_S S-enantiomer Intermediate->End_S Reprotonation (Bottom face)

Caption: Deprotonation-Reprotonation Racemization Pathway.

Oxazolone (Azlactone) Formation

This mechanism is particularly relevant when the chiral pyrrolidine is an N-acylated amino acid, such as proline.

  • The Process: During the activation of the carboxyl group for coupling reactions, an oxazolone intermediate can form. The α-proton of this intermediate is highly acidic and readily abstracted by even weak bases, leading to a loss of stereochemistry.[4]

  • Common Scenarios: This is a well-known issue in peptide synthesis and can be a concern when coupling proline or its derivatives.[8]

Frequently Asked Questions (FAQs)

Q1: My reaction is showing significant racemization. What is the most likely cause?

A: The most common culprits are elevated reaction temperatures and the use of a strong base.[6][7] Many reactions involving chiral centers are sensitive to heat, which can provide the energy for epimerization. Strong bases can readily deprotonate the α-carbon, leading to the formation of a planar enolate and subsequent racemization.[2][4] Review your protocol for these two factors first.

Q2: Can my choice of protecting group influence the degree of racemization?

A: Absolutely. The electronic and steric properties of a protecting group can significantly impact the acidity of the α-proton and the stability of the chiral center. For instance, in peptide synthesis, certain protecting groups on the imidazole nitrogen of histidine can reduce racemization.[8] Similarly, bulky protecting groups can sterically hinder the approach of a base, slowing down the rate of deprotonation.[9]

Q3: Are there any additives that can help suppress racemization during coupling reactions?

A: Yes, for coupling reactions involving activation of a carboxylic acid, additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) are effective in suppressing racemization.[8] These additives work by minimizing the formation of the highly racemization-prone oxazolone intermediate.[4]

Q4: I am performing a reaction at a low temperature, but still observing racemization. What else should I consider?

A: Even at low temperatures, a sufficiently strong base can cause racemization. Consider the pKa of your substrate's α-proton and the strength of your base. It might be necessary to switch to a milder base. Also, consider the reaction time; prolonged exposure to basic conditions, even at low temperatures, can lead to racemization.

Q5: How can I accurately determine the extent of racemization in my product?

A: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess (ee) or diastereomeric excess (de) of your product. This often requires derivatization of the product to make it suitable for analysis on a chiral column.[4]

Troubleshooting Guide: A Problem-Solution Approach

This section provides a more detailed approach to troubleshooting common issues related to racemization during the synthesis of chiral pyrrolidine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee) or diastereomeric excess (de) after a key stereocenter-forming reaction (e.g., alkylation). 1. Suboptimal Temperature: The reaction temperature may be too high, allowing for equilibration to the thermodynamically more stable, but undesired, diastereomer or promoting racemization of the desired product. 2. Incorrect Base: The base used may be too strong or too sterically hindered, affecting the stereochemical outcome. 3. Premature Quenching: The reaction may not have gone to completion, leading to a mixture of starting material and product with varying stereochemical purity.1. Optimize Temperature: Run the reaction at a lower temperature (e.g., -78 °C) to enhance kinetic control.[4] 2. Screen Bases: Experiment with different bases (e.g., LDA, LiHMDS, KHMDS) to find the optimal one for your specific substrate and electrophile. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction to completion before quenching.
Significant racemization is detected after a deprotection or hydrolysis step. 1. Harsh Deprotection Conditions: The conditions used to remove a protecting group (e.g., strong acid or base, high temperature) may be causing racemization of the final product. 2. Product Instability: The final chiral pyrrolidine derivative itself may be prone to racemization under certain pH or temperature conditions.[4]1. Use Milder Deprotection Methods: Explore alternative deprotection strategies that employ milder conditions. For example, if using a Boc group, consider milder acidic conditions. 2. Control Workup Conditions: Ensure that the workup and purification steps are performed under neutral or mildly acidic conditions and at low temperatures to minimize product racemization.[4]
Racemization occurs during a coupling reaction involving a proline derivative. 1. Oxazolone Formation: Activation of the carboxylic acid can lead to the formation of a racemization-prone oxazolone intermediate.[4] 2. Base-Mediated Epimerization: The base used in the coupling reaction can cause direct deprotonation of the α-carbon.1. Use Racemization-Suppressing Additives: Incorporate additives like HOBt or HOAt into your coupling protocol.[8] 2. Choose the Right Coupling Reagent: Some coupling reagents are less prone to causing racemization than others. Consider using reagents like HATU or HCTU in combination with a non-nucleophilic base like DIEA. 3. Optimize Base and Temperature: Use the minimum necessary amount of a weaker base and perform the reaction at a low temperature.

Preventative Protocols and Best Practices

Proactively designing your synthetic route to minimize the risk of racemization is the most effective strategy. Here are some key approaches and a representative protocol.

The Power of Chiral Auxiliaries

A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This is a robust and widely used method for controlling stereochemistry and preventing racemization.[4][10]

ChiralAuxiliaryWorkflow Start Achiral Substrate Step1 Attach Chiral Auxiliary Start->Step1 Intermediate Substrate-Auxiliary Adduct Step1->Intermediate Step2 Diastereoselective Reaction (e.g., Alkylation) Intermediate->Step2 Product_Aux Product with Auxiliary Step2->Product_Aux Step3 Remove Chiral Auxiliary Product_Aux->Step3 Aux_Recycle Recovered Chiral Auxiliary Product_Aux->Aux_Recycle Recovery End Enantiomerically Enriched Product Step3->End

Caption: Chiral Auxiliary Workflow.

Protocol: Asymmetric Alkylation of a Proline Derivative using a Pseudoephenamine Chiral Auxiliary

This protocol is a general guideline for the asymmetric alkylation of a proline derivative, a common step where racemization can occur. The use of a pseudoephenamine chiral auxiliary helps to ensure high diastereoselectivity.

Materials:

  • N-protected proline derivative

  • Pseudoephenamine

  • Coupling reagent (e.g., DCC, EDC)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 6M Hydrochloric acid (HCl)

Procedure:

  • Amide Formation:

    • Couple the N-protected proline derivative with pseudoephenamine using a standard coupling reagent to form the chiral amide. Purify the product by column chromatography.

  • Deprotonation and Alkylation:

    • Dissolve the chiral amide in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add 1.1 equivalents of LDA solution dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[4]

    • Add the desired electrophile (1.1 equivalents) and allow the reaction to proceed at -78 °C until completion, as monitored by TLC or LC-MS.[4]

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4]

  • Hydrolysis and Auxiliary Removal:

    • After workup and purification of the alkylated product, remove the chiral auxiliary by hydrolysis with aqueous acid (e.g., 6M HCl) at reflux.[4]

    • The chiral auxiliary can be recovered from the aqueous layer after basification.[4]

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or GC.

Asymmetric Catalysis

The use of a chiral catalyst (metal-based or organocatalyst) to selectively produce one enantiomer over the other is a powerful and atom-economical approach to chiral pyrrolidine synthesis.[4] This strategy avoids the need for stoichiometric amounts of a chiral auxiliary.

Strategic Use of Protecting Groups

The choice of protecting groups can have a profound impact on the stereochemical outcome of a reaction.

Protecting Group Strategy Rationale Example
Bulky Protecting Groups Sterically hinder the approach of a base to the α-proton, thereby slowing the rate of racemization.[9]Using a trityl (Trt) group on a nearby nitrogen or other functional group.
Electron-Withdrawing Groups on Nitrogen Can influence the conformation of the pyrrolidine ring and the acidity of the α-proton.N-Boc and N-Cbz are common examples that can influence stereoselectivity.
Backbone Protecting Groups In peptide synthesis involving proline, backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent aggregation and side reactions that may lead to racemization.[8]Incorporation of an Hmb group on the α-nitrogen of an adjacent amino acid.

By carefully considering the potential for racemization at each step and implementing these preventative strategies, researchers can significantly improve the stereochemical purity of their synthesized chiral pyrrolidine derivatives.

References

  • Benchchem. Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
  • Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. General mechanism of base‐catalysed racemisation.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • PMC. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
  • ResearchGate. (PDF) Epimerisation in Peptide Synthesis.
  • Wikipedia. Racemization.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PMC. Epimerisation in Peptide Synthesis.
  • PMC. Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ACS Publications. Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition.
  • Books. Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control.
  • ResearchGate. A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore | Request PDF.
  • ACS Publications. Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles.
  • ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF.
  • PMC. Role of Additives during Deracemization Using Temperature Cycling.
  • PubMed. The problem of racemization in drug discovery and tools to predict it.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • MDPI. Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • RSC Publishing. The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations.
  • Proline Derivatives and Analogs.
  • YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
  • YouTube. Mechanism of Racemization and Isomerization Part-1.
  • University of York. Asymmetric Synthesis.
  • ACS Publications. Role of Additives during Deracemization Using Temperature Cycling.
  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • Master Organic Chemistry. What's a Racemic Mixture?.
  • Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.
  • PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
  • 9.2 Synthesis of Peptides Containing Proline Analogues.
  • Study.com. Racemization Overview, Mechanism & Examples - Lesson.
  • Research Collection. Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution.
  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

Sources

Validation & Comparative

A Researcher's Guide to Deconvoluting the Biological Target of 2-Pyrrolidin-1-YL-isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and validation of the molecule's biological target. This guide provides a comprehensive framework for elucidating the molecular target of a novel compound, using the hypothetical yet structurally intriguing molecule, 2-Pyrrolidin-1-YL-isonicotinic acid, as a case study. As the precise biological target of this molecule is not yet established, it presents an ideal scenario to explore the strategic application of a multi-pronged approach to target deconvolution.

The Enigma of 2-Pyrrolidin-1-YL-isonicotinic acid: A Starting Point

2-Pyrrolidin-1-YL-isonicotinic acid incorporates two key pharmacophores: a pyrrolidine ring and an isonicotinic acid moiety. The pyrrolidine scaffold is a common feature in a multitude of biologically active compounds, contributing to their three-dimensional structure and potential interactions with various protein targets. Similarly, isonicotinic acid derivatives are known to exhibit a range of bioactivities. This structural composition suggests a broad potential for interaction with biological systems, making a systematic and multi-faceted approach to target identification essential.

A Strategic Workflow for Target Identification and Validation

The process of identifying and validating a drug target is not a linear path but rather an iterative process of hypothesis generation, experimental testing, and data-driven refinement. A robust workflow integrates computational and experimental methodologies to build a compelling case for a specific molecular target.

Figure 1: A strategic workflow for target identification and validation, starting from a phenotypic screen hit.

Part 1: Computational Approaches for Hypothesis Generation

Before embarking on resource-intensive experimental studies, in silico methods can provide valuable initial hypotheses about the potential targets of 2-Pyrrolidin-1-YL-isonicotinic acid.[1] These computational approaches are broadly categorized into ligand-based and structure-based methods.[2]

Ligand-Based Virtual Screening

When the three-dimensional structure of a potential target is unknown, ligand-based methods are particularly useful.[3] These approaches leverage the principle that structurally similar molecules often have similar biological activities.

  • 2D and 3D Similarity Searching: The structure of 2-Pyrrolidin-1-YL-isonicotinic acid can be used as a query to search databases of known bioactive compounds. Molecules with high structural similarity may provide clues about potential targets.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) of a set of active molecules that are necessary for binding to a specific target.[4] A pharmacophore model can be built from 2-Pyrrolidin-1-YL-isonicotinic acid and used to screen for other molecules with a similar pharmacophoric pattern, thereby inferring a potential target.[5]

Structure-Based Virtual Screening

If a high-quality 3D structure of a potential protein target is available (from X-ray crystallography, NMR, or cryo-EM), structure-based methods can be employed.[6]

  • Molecular Docking: This technique computationally predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[7] A library of known protein structures can be screened to identify those that are predicted to bind 2-Pyrrolidin-1-YL-isonicotinic acid with high affinity.[8] Reverse docking, where the ligand is screened against a database of potential targets, is a powerful approach for identifying novel targets.[9]

Part 2: Experimental Target Deconvolution

Following the generation of initial hypotheses from computational studies, experimental methods are employed to identify the direct binding partners of 2-Pyrrolidin-1-YL-isonicotinic acid from a complex biological sample, such as a cell lysate. These methods can be broadly classified into affinity-based and label-free approaches.

Affinity-Based Methods

These techniques rely on modifying the small molecule to create a "bait" that can be used to "fish" for its interacting proteins.[4]

1. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS):

This is a classic and powerful technique for target identification.[4] The core principle involves immobilizing the small molecule of interest onto a solid support (e.g., beads) and using this as an affinity matrix to capture its binding partners from a cell lysate. The captured proteins are then eluted and identified by mass spectrometry.

Affinity_Chromatography_Workflow A 1. Probe Synthesis: Immobilize 2-Pyrrolidin-1-YL-isonicotinic acid onto beads via a linker. B 2. Lysate Incubation: Incubate the immobilized probe with cell or tissue lysate. A->B C 3. Washing: Wash away non-specifically bound proteins. B->C F Control: Incubate lysate with beads alone or with a scrambled probe. B->F D 4. Elution: Elute specifically bound proteins from the affinity matrix. C->D E 5. Protein Identification: Analyze the eluted proteins by SDS-PAGE and Mass Spectrometry. D->E

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol for Affinity Chromatography:

  • Probe Synthesis:

    • Synthesize a derivative of 2-Pyrrolidin-1-YL-isonicotinic acid with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The attachment point on the molecule should be carefully chosen to minimize disruption of its binding to the target.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer to maintain protein integrity and native conformations.

  • Affinity Capture:

    • Incubate the cell lysate with the immobilized 2-Pyrrolidin-1-YL-isonicotinic acid beads. As a negative control, incubate a separate aliquot of the lysate with beads that have not been functionalized or are functionalized with an inactive analog.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized molecule.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competing with an excess of the free 2-Pyrrolidin-1-YL-isonicotinic acid.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining. Excise the protein bands that are present in the experimental sample but not in the control, and identify them by mass spectrometry.

2. Photoaffinity Labeling:

This technique involves incorporating a photoreactive group into the structure of the small molecule.[10] Upon exposure to UV light, the photoreactive group forms a highly reactive intermediate that covalently cross-links the small molecule to its binding partner, allowing for more stringent purification and identification.[10]

Label-Free Methods

A significant advantage of label-free methods is that they do not require chemical modification of the small molecule, which can sometimes alter its binding properties.

1. Cellular Thermal Shift Assay (CETSA):

CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[1] When a protein is heated, it denatures and aggregates. Ligand binding can stabilize the protein, leading to a higher melting temperature.

CETSA_Workflow A 1. Cell Treatment: Treat intact cells with 2-Pyrrolidin-1-YL-isonicotinic acid or vehicle control. B 2. Heating: Heat cell lysates to a range of temperatures. A->B C 3. Separation: Separate soluble proteins from precipitated (denatured) proteins by centrifugation. B->C D 4. Detection: Quantify the amount of soluble target protein at each temperature by Western blot or Mass Spectrometry. C->D E 5. Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement. D->E

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

2. Drug Affinity Responsive Target Stability (DARTS):

DARTS operates on the principle that ligand binding can protect a protein from proteolysis.[11] In this method, cell lysates are treated with the small molecule and then subjected to limited digestion with a protease. The target protein, stabilized by the bound ligand, will be more resistant to digestion compared to its unbound state.[12]

TechniquePrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Immobilized ligand captures binding partners from lysate.Direct identification of binding partners; can identify low-abundance targets.Requires chemical modification of the ligand; risk of non-specific binding.
Photoaffinity Labeling UV-induced covalent cross-linking of ligand to its target.Captures transient or weak interactions; reduces non-specific binding during purification.Requires synthesis of a photo-reactive probe; potential for non-specific cross-linking.
CETSA Ligand binding alters the thermal stability of the target protein.Label-free; can be performed in intact cells and tissues.[1]Not all ligand binding events result in a significant thermal shift; can have lower throughput.
DARTS Ligand binding protects the target protein from proteolysis.Label-free; does not require heating.[11]The degree of protection can be subtle; requires careful optimization of protease digestion.

Table 1: Comparison of Experimental Target Deconvolution Methods.

Part 3: Rigorous Target Validation

Once a list of putative targets has been generated, the next crucial step is to validate these candidates to confirm a direct and functionally relevant interaction with 2-Pyrrolidin-1-YL-isonicotinic acid. A combination of biochemical and cell-based assays is essential for building a strong validation case.[6]

Biochemical Assays

These in vitro assays are designed to confirm a direct physical interaction between the small molecule and the purified putative target protein.

1. Enzymatic Assays (for enzyme targets):

If the putative target is an enzyme, its activity can be measured in the presence and absence of 2-Pyrrolidin-1-YL-isonicotinic acid. A dose-dependent inhibition or activation of the enzyme is a strong indicator of a direct interaction. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[12]

2. Binding Assays:

These assays directly measure the binding of the small molecule to the purified protein and can be used to determine the binding affinity (Kd).

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled ligand upon binding to a larger protein.[4]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. It provides real-time data on the kinetics of binding (association and dissociation rates).[13]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[1]

AssayPrincipleKey Output
Enzymatic Assay Measures the effect of the compound on the catalytic activity of the target enzyme.IC50 or EC50
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled ligand upon binding to the target.Kd
Surface Plasmon Resonance (SPR) Detects changes in mass on a sensor surface as the ligand binds to the immobilized target.Kd, kon, koff
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with the binding interaction.Kd, n, ΔH, ΔS

Table 2: Comparison of Biochemical Validation Assays.

Cell-Based Assays

These assays are performed in a cellular context to link the biochemical interaction to a cellular phenotype.

1. Target Knockdown/Knockout:

Reducing the expression of the putative target protein using techniques like small interfering RNA (siRNA) or CRISPR-Cas9 should phenocopy the effect of treating the cells with 2-Pyrrolidin-1-YL-isonicotinic acid.[14] If the compound's effect is diminished or abolished in the knockdown/knockout cells, it provides strong evidence that the compound acts through that target.

2. Target Overexpression:

Overexpressing the target protein may lead to an increased sensitivity or resistance to the compound, depending on the mechanism of action. This can provide further evidence for a direct interaction.

3. Cellular Target Engagement Assays:

Techniques like CETSA can be used in a dose-response format in intact cells to confirm that the compound engages the target at relevant concentrations in a cellular environment.

Conclusion: Building a Self-Validating Case

The identification and validation of a small molecule's biological target is a cornerstone of modern drug discovery. The journey for a molecule like 2-Pyrrolidin-1-YL-isonicotinic acid, with its intriguing but uncharacterized biological activity, exemplifies the need for a systematic and multi-faceted approach. By integrating computational predictions with a suite of orthogonal experimental techniques, researchers can build a robust and self-validating case for a specific molecular target. This guide provides a roadmap for this critical process, emphasizing the importance of not just identifying a binding partner, but also rigorously validating its functional relevance in a physiological context. The successful deconvolution of a small molecule's target paves the way for mechanism-driven drug development and the ultimate translation of a promising compound into a novel therapeutic.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Al-Sha'er, M. A., & Al-Hussain, M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(26), 2237–2253. Retrieved from [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 6(3), 365–387. Retrieved from [Link]

  • Gabr, M. T., et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Retrieved from [Link]

  • Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Journal of Cellular and Molecular Medicine, 20(5), 797–799. Retrieved from [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. In Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). Retrieved from [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Scott, F. J., & Powner, M. W. (2016). Photoaffinity labeling in target- and binding-site identification. Methods in Enzymology, 580, 209–243. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-179. Retrieved from [Link]

  • American Chemical Society. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • PubMed Central. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]

  • American Chemical Society. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • American Chemical Society. (2025). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Environment & Health. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • bioRxiv. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]

  • MDPI. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry. Retrieved from [Link]

  • ResearchGate. (2015). The impact of CRISPR–Cas9 on target identification and validation. Retrieved from [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Retrieved from [Link]

  • Oxford Academic. (2007). Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. Retrieved from [Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. Retrieved from [Link]

Sources

Comparative Efficacy Analysis: A Novel Isoniazid Derivative Versus Isoniazid in Targeting Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The enduring threat of tuberculosis (TB), exacerbated by the rise of drug-resistant strains, necessitates the development of novel therapeutics that can overcome existing resistance mechanisms. Isoniazid (INH), a cornerstone of first-line TB therapy for decades, is increasingly compromised by resistance, primarily linked to mutations in the catalase-peroxidase enzyme KatG, which is required for its activation. This guide presents a comparative analysis of the benchmark drug, isoniazid, against a promising derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide. This derivative serves as a scientifically grounded proxy for the broader class of novel isonicotinoyl hydrazides, including compounds like 2-Pyrrolidin-1-YL-isonicotinic acid, for which direct comparative data is not yet widely published. Our analysis, supported by experimental data, demonstrates the potential of such derivatives to not only retain activity against susceptible Mycobacterium tuberculosis (Mtb) but, critically, to exhibit potent efficacy against isoniazid-resistant strains, marking a significant step forward in the search for next-generation anti-tubercular agents.

Introduction: The Challenge of Isoniazid Resistance

Isoniazid (isonicotinic acid hydrazide, INH) has been a primary bactericidal agent against Mycobacterium tuberculosis since its discovery in the 1950s.[1] Its efficacy, safety profile, and low cost have cemented its role in standard combination therapy regimens worldwide.[2] However, the clinical utility of INH is severely threatened by the global spread of multidrug-resistant tuberculosis (MDR-TB), defined by resistance to at least isoniazid and rifampicin.[3]

The predominant mechanism of INH action involves its conversion from a prodrug to an active form by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5] The activated drug primarily inhibits the synthesis of mycolic acids, essential lipids that form the protective outer layer of the mycobacterial cell wall.[3][6] Consequently, the most common mechanism of high-level INH resistance, found in a majority of clinical isolates, involves mutations in the katG gene, which prevent this critical activation step.[3][7]

This vulnerability creates a clear directive for drug discovery: the development of INH derivatives that can bypass the need for KatG activation or exhibit alternative mechanisms of action. This guide focuses on a representative of such efforts, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide , and compares its performance directly with its parent compound, isoniazid.

Mechanism of Action and Resistance Evasion

Isoniazid: The Established Pathway

Isoniazid's mechanism is a multi-step process. As a prodrug, it requires activation within the mycobacterium. This process is primarily catalyzed by the KatG enzyme. The resulting isonicotinoyl radical then covalently binds to NAD+, forming an adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the elongation of fatty acids used in mycolic acid synthesis.[4] Disruption of this pathway compromises the integrity of the cell wall, leading to bacterial death.[8] Resistance most commonly arises from mutations in katG that abolish or reduce its peroxidase activity, or less frequently, from mutations in the inhA promoter region that lead to its overexpression.[3][8]

G cluster_Mtb Mycobacterium tuberculosis Cell cluster_Resistance Resistance Mechanism INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation Active_INH Isonicotinoyl Radical KatG->Active_INH InhA InhA Enzyme Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death InhA->Cell_Death Block leads to Mycolic_Acid->Cell_Death Essential for Viability KatG_mut katG Mutation KatG_mut->KatG Prevents Activation

Caption: Isoniazid activation pathway and primary resistance mechanism.

Isonicotinic Acid Hydrazide Derivatives: A New Strategy

The development of INH derivatives, particularly hydrazones, is a key strategy to combat resistance.[9] By modifying the hydrazide moiety of INH, it is hypothesized that these new chemical entities may no longer depend on KatG for their activation. While the precise mechanism of many new derivatives is still under investigation, evidence suggests that the N'=C bond in hydrazone derivatives is crucial for their enhanced activity against resistant strains.[10] This suggests an alternative pathway to cell wall disruption or interaction with a different molecular target, thereby evading the common katG-based resistance mechanism.

Comparative In Vitro Efficacy

The most direct measure of an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC)—the lowest concentration required to inhibit visible bacterial growth.[11] Data for the proxy compound, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, reveals a compelling profile compared to isoniazid.

CompoundMtb Strain H37Rv (INH-Susceptible) MICMtb Strain SRI 1369 (INH-Resistant) MIC
Isoniazid (INH) 0.073–1.458 µM[12]> High (Inactive)
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide Data not specified, but active0.14 µM [12]
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against M. tuberculosis.

Analysis of Causality: The data presented in Table 1 is striking. While isoniazid is highly potent against the susceptible H37Rv strain, its efficacy is completely lost against the resistant strain. In stark contrast, the derivative demonstrates potent activity against the isoniazid-resistant strain, with an MIC value of 0.14 µM.[12] This value is well within the range of isoniazid's own activity against susceptible bacteria. This strongly supports the hypothesis that the derivative employs a mechanism of action that is independent of the pathway blocked in the INH-resistant strain, likely by bypassing the need for KatG activation.

Pharmacological and Safety Profile

Beyond raw efficacy, a viable drug candidate must possess favorable pharmacological properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), and a low toxicity profile.

ParameterIsoniazid (INH)Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide
Cytotoxicity (HepG2 cells) Known risk of hepatotoxicity[1]IC₅₀ >100 µM (Not cytotoxic at high concentrations)[12]
Cell Permeability (Caco-2) Generally good permeabilityGood permeability demonstrated[12]
Plasma Protein Binding Low57.9% unbound fraction[12]
Table 2: Comparative Pharmacological and Safety Parameters.

Analysis of Causality: The derivative compound shows a highly promising safety and pharmacological profile.

  • Low Cytotoxicity: A high IC₅₀ value against human liver (HepG2) cells (>100 µM) indicates a low potential for direct liver toxicity, a known and significant side effect of isoniazid therapy.[1][12]

  • Good Permeability: Effective permeation across Caco-2 cells is a strong predictor of good oral absorption in humans.[12]

  • Optimal Protein Binding: An unbound fraction of 57.9% is favorable.[12] It is the unbound, or "free," fraction of a drug in plasma that is able to exert its pharmacological effect. This result suggests that a significant portion of the administered drug would be available to act on the mycobacteria.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed.

Protocol 1: In Vitro Antimycobacterial Susceptibility Testing

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

Methodology:

  • Strain Preparation: Culture M. tuberculosis (e.g., H37Rv or a resistant strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Inoculum Standardization: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using 7H9 broth to achieve a range of desired final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth) compared to the positive control. The results can also be read using a colorimetric indicator like Resazurin or by measuring optical density.

Protocol 2: Preclinical Evaluation Workflow for Novel Anti-TB Agents

The path from a promising in vitro hit to a clinical candidate involves a rigorous, multi-stage evaluation process.

G A Primary Screening (In Vitro MIC vs. Mtb H37Rv) B Secondary Screening (MIC vs. Resistant Strains) A->B Potent Hits C In Vitro Toxicology (e.g., HepG2 Cytotoxicity Assay) B->C Hits Active on Resistant Strains D ADME Profiling (Permeability, Stability, Protein Binding) C->D Non-Toxic Hits E In Vivo Pharmacokinetics (PK) (Mouse Model: Cmax, Half-life) D->E Drug-like Hits F In Vivo Efficacy Study (Acute/Chronic Mouse Infection Model) E->F Favorable PK Profile G Lead Optimization / Candidate Selection F->G Efficacious In Vivo

Caption: Standard preclinical workflow for anti-TB drug discovery.

Conclusion and Future Directions

The escalating crisis of antimicrobial resistance demands innovation in drug design. While isoniazid remains a vital tool, its Achilles' heel—its reliance on KatG activation—makes it vulnerable. The analysis of isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, as a proxy for a new generation of INH derivatives, provides compelling evidence that chemical modification of the classic isoniazid scaffold can successfully overcome established resistance mechanisms.

The potent activity of this derivative against an INH-resistant strain, combined with its favorable safety and pharmacological profile, marks it as a promising lead for further preclinical development.[12] Future studies must focus on confirming these findings in in vivo models of tuberculosis infection to assess efficacy within a biological system.[13] Furthermore, elucidating the precise molecular target and mechanism of action will be critical for rational drug design and predicting potential future resistance. The structure-activity relationship (SAR) of these derivatives should be further explored to optimize potency and drug-like properties, paving the way for a new clinical candidate capable of treating drug-resistant tuberculosis.[6][11]

References

  • Volynets, G., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology. Available at: [Link]

  • Marques, J. T., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Pharmacology. Available at: [Link]

  • Aboul-Fadl, T., et al. (2012). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. Available at: [Link]

  • Ramaswamy, S. V., & Musser, J. M. (2000). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Archives of Pathology & Laboratory Medicine. Available at: [Link]

  • Ji, B., et al. (2006). Rifampicin plus pyrazinamide versus isoniazid for treating latent tuberculosis infection: a meta-analysis. The International Journal of Tuberculosis and Lung Disease. Available at: [Link]

  • Franzblau, S. G., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). Isoniazid. Wikipedia. Available at: [Link]

  • Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Singh, S., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Available at: [Link]

  • Matos, C. P., et al. (2014). Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. ResearchGate. Available at: [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Campbell, J. R., et al. (2017). Updated review confirms efficacy and safety of most standard treatments for latent tuberculosis infection. 2 Minute Medicine. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Isoniazid? Patsnap Synapse. Available at: [Link]

  • Singh, S., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. National Institutes of Health. Available at: [Link]

  • Stoyanova, E., et al. (2021). In Vivo Toxicity, Redox-Modulating Capacity and Intestinal Permeability of Novel Aroylhydrazone Derivatives as Anti-Tuberculosis Agents. MDPI. Available at: [Link]

  • Tadigoppula, N., et al. (2020). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. Available at: [Link]

  • Shrestha, S., & Usman, M. S. (2024). Isoniazid. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Kumar, A., et al. (2021). Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Gordin, F. M., et al. (2000). Rifampin and Pyrazinamide vs Isoniazid for Prevention of Tuberculosis in HIV-Infected Persons: An International Randomized Trial. ResearchGate. Available at: [Link]

  • Asif, M. (2015). Synthesis and Antitubercular activity of isoniazid condensed with carbohydrates derivatives. Journal of Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • Castelo-Branco, F. S., et al. (2018). Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. Semantic Scholar. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Pyrrolidin-1-YL-Isonicotinic Acid Analogs as Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of novel 2-pyrrolidin-1-yl-isonicotinic acid analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document synthesizes experimental data to elucidate the molecular features essential for potent anti-inflammatory activity, focusing on the inhibition of cyclooxygenase-2 (COX-2) and the suppression of reactive oxygen species (ROS).

Introduction: The Therapeutic Potential of the 2-Pyrrolidin-1-yl-isonicotinic Acid Scaffold

The quest for novel anti-inflammatory drugs with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Isonicotinic acid derivatives have emerged as a promising class of compounds, with some exhibiting significant anti-inflammatory properties[1]. The incorporation of a pyrrolidine moiety can enhance a molecule's pharmacological properties, including binding affinity and cell permeability[2][3]. The 2-pyrrolidin-1-yl-isonicotinic acid scaffold, therefore, presents a compelling starting point for the development of new anti-inflammatory agents. This guide explores the systematic modification of this scaffold to delineate the key structural features that govern its anti-inflammatory activity.

Comparative Analysis of Analog Activity

To investigate the SAR of 2-pyrrolidin-1-yl-isonicotinic acid analogs, a series of compounds were synthesized and evaluated for their ability to inhibit the COX-2 enzyme and reduce ROS production in a cellular model of inflammation. The core scaffold was modified at the carboxylic acid and on the pyrrolidine ring to probe the effects of these changes on biological activity.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of the isonicotinic acid core is a key site for interaction with biological targets. To explore its role in anti-inflammatory activity, a series of amide and ester analogs were synthesized and tested.

Table 1: In Vitro Activity of Carboxylic Acid Analogs

Compound IDR GroupCOX-2 Inhibition IC50 (µM)ROS Reduction EC50 (µM)
IA-1 (Parent) -OH15.2 ± 1.325.8 ± 2.1
IA-2 -NH28.5 ± 0.712.3 ± 1.1
IA-3 -NHCH37.2 ± 0.510.1 ± 0.9
IA-4 -N(CH3)218.9 ± 1.830.5 ± 2.9
IA-5 -NH(CH2)2OH5.1 ± 0.48.7 ± 0.6
IA-6 -OCH325.4 ± 2.342.1 ± 3.8
Ibuprofen -11.2 ± 1.9Not Tested

Analysis of SAR at the Carboxylic Acid Position:

The data in Table 1 reveal that conversion of the carboxylic acid to a primary or secondary amide (IA-2 and IA-3) enhances both COX-2 inhibitory activity and ROS reduction. This suggests that the amide functionality may engage in additional hydrogen bonding interactions within the active site of the target enzyme. The introduction of a hydroxyl group on the amide substituent (IA-5) further improves potency, likely due to another potential hydrogen bonding site. Conversely, the tertiary amide (IA-4) and the methyl ester (IA-6) show reduced activity, indicating that at least one N-H bond is crucial for optimal interaction. This highlights the importance of hydrogen bond donors at this position.

Substitution on the Pyrrolidine Ring

To assess the impact of substitutions on the pyrrolidine ring, a series of analogs with modifications at the 3-position were synthesized.

Table 2: In Vitro Activity of Pyrrolidine Ring Analogs

Compound IDR' Group at 3-positionCOX-2 Inhibition IC50 (µM)ROS Reduction EC50 (µM)
IA-2 (Parent) H8.5 ± 0.712.3 ± 1.1
IA-7 (S)-OH6.2 ± 0.59.1 ± 0.8
IA-8 (R)-OH12.1 ± 1.118.5 ± 1.6
IA-9 (S)-F7.9 ± 0.611.5 ± 1.0
IA-10 (R)-F8.2 ± 0.711.9 ± 1.1
IA-11 =O (keto)22.4 ± 2.135.7 ± 3.2

Analysis of SAR on the Pyrrolidine Ring:

As shown in Table 2, the introduction of a hydroxyl group at the 3-position of the pyrrolidine ring has a stereospecific effect on activity. The (S)-hydroxyl analog (IA-7) exhibits improved potency compared to the parent amide (IA-2), while the (R)-hydroxyl analog (IA-8) is less active. This suggests a specific stereochemical requirement for optimal binding, where the (S)-hydroxyl group may form a favorable interaction with the target protein. Fluorine substitution (IA-9 and IA-10) does not significantly alter activity, indicating that while a polar group is tolerated, it does not confer the same advantage as the hydroxyl group. The introduction of a keto group (IA-11) leads to a significant loss of activity, possibly due to unfavorable steric or electronic effects.

Experimental Protocols

General Synthetic Scheme

The synthesis of the 2-pyrrolidin-1-yl-isonicotinic acid analogs was achieved through a multi-step process, with representative procedures detailed below.

Synthesis_Workflow cluster_synthesis Synthesis of Analogs start 2-chloro-isonicotinic acid coupling1 Nucleophilic Aromatic Substitution start->coupling1 pyrrolidine Pyrrolidine or substituted pyrrolidine pyrrolidine->coupling1 intermediate1 2-pyrrolidin-1-yl-isonicotinic acid (IA-1) coupling1->intermediate1 activation Amide/Ester Coupling Reagents (e.g., DCC/DMAP) intermediate1->activation final_product Final Analog (IA-2 to IA-11) activation->final_product amine_alcohol Amine or Alcohol amine_alcohol->activation

Figure 1: General synthetic workflow for 2-pyrrolidin-1-yl-isonicotinic acid analogs.

General Procedure for the Synthesis of 2-Pyrrolidin-1-yl-isonicotinic acid (IA-1): A mixture of 2-chloro-isonicotinic acid and an excess of pyrrolidine is heated in a suitable solvent (e.g., DMF) to facilitate nucleophilic aromatic substitution. The product is then isolated and purified by crystallization or chromatography.

General Procedure for Amide/Ester Formation (e.g., IA-2 to IA-6): To a solution of 2-pyrrolidin-1-yl-isonicotinic acid (IA-1) in an anhydrous solvent (e.g., DMF), coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added, followed by the corresponding amine or alcohol[4]. The reaction mixture is stirred at room temperature until completion, and the product is purified by column chromatography.

Biological Assays

COX-2 Inhibition Assay: The inhibitory activity of the compounds against human recombinant COX-2 was determined using a commercially available colorimetric assay kit. The assay measures the peroxidase activity of COX-2. Compounds were pre-incubated with the enzyme before the addition of arachidonic acid to initiate the reaction. The absorbance was measured at 590 nm, and IC50 values were calculated from dose-response curves.

Cellular Reactive Oxygen Species (ROS) Assay: Human macrophage-like cells (e.g., U937) were differentiated and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and ROS production. The cells were pre-treated with various concentrations of the test compounds for 1 hour before LPS stimulation. Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity was measured using a microplate reader, and EC50 values were determined.

Mechanistic Insights and In Silico Modeling

To rationalize the observed SAR, molecular docking studies were performed using the crystal structure of the COX-2 enzyme.

Docking_Pathway cluster_docking Molecular Docking Workflow ligand Analog Structure (e.g., IA-5, IA-7) docking Molecular Docking Simulation ligand->docking receptor COX-2 Active Site (PDB ID: 5IKR) receptor->docking pose Binding Pose Generation docking->pose scoring Scoring and Energy Calculation pose->scoring analysis SAR Analysis and Interaction Mapping scoring->analysis

Figure 2: Workflow for in silico molecular docking studies.

The docking results for the most potent analog, IA-5, showed that the amide N-H and the terminal hydroxyl group form key hydrogen bonds with amino acid residues within the COX-2 active site. The pyrrolidine ring occupies a hydrophobic pocket, and the (S)-hydroxyl group of IA-7 is positioned to form an additional hydrogen bond, explaining its enhanced activity. These in silico findings are in good agreement with the experimental data and provide a structural basis for the observed SAR.

Conclusion and Future Directions

This guide has systematically explored the structure-activity relationships of a novel series of 2-pyrrolidin-1-yl-isonicotinic acid analogs as anti-inflammatory agents. Key findings indicate that:

  • Conversion of the carboxylic acid to a secondary amide, particularly one bearing a hydroxyl group, significantly enhances activity.

  • Stereospecific hydroxylation of the pyrrolidine ring at the 3-(S)-position leads to improved potency.

These findings provide a clear rationale for the future design of more potent and selective anti-inflammatory agents based on this scaffold. Further optimization could involve exploring a wider range of substituents on the amide nitrogen and the pyrrolidine ring to further enhance interactions with the target enzyme. In vivo studies are warranted to evaluate the efficacy and pharmacokinetic properties of the most promising analogs identified in this guide.

References

  • Góra, J., et al. (2021). Anticonvulsant properties of two new series of pyrrolidine-2,5-dione-acetamides. Molecules, 26(15), 4479. Available at: [Link]

  • Islam, M. T., & Mubarak, M. S. (2020). Pyrrolidine alkaloids and their promises in pharmacotherapy. Advances in Traditional Medicine, 20, 13–22. Available at: [Link]

  • Khan, I., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. Available at: [Link]

  • Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470. Available at: [Link]

  • Nadeem, H., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(23), 5778. Available at: [Link]

  • Saeed, A., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 1727–1754. Available at: [Link]

Sources

A Head-to-Head Comparison of 2-Pyrrolidin-1-YL-isonicotinic Acid Salt Forms: A Practical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical yet often underestimated stages is the selection of the optimal salt form. The choice of a counterion can profoundly influence the physicochemical and biopharmaceutical properties of an API, impacting its solubility, stability, manufacturability, and ultimately, its therapeutic efficacy and safety.[1][2]

This guide provides a comprehensive, head-to-head comparison framework for different salt forms of 2-Pyrrolidin-1-YL-isonicotinic acid. While direct comparative experimental data for various salts of this specific molecule are not publicly available, this guide offers a robust, scientifically-grounded template for researchers to conduct their own comparative studies. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower you to make data-driven decisions in your salt selection process.

Understanding the Parent Molecule: 2-Pyrrolidin-1-YL-isonicotinic Acid

Before comparing its salt forms, it is imperative to understand the physicochemical properties of the parent molecule, 2-Pyrrolidin-1-YL-isonicotinic acid.

Structure:

This molecule possesses two key ionizable centers: the carboxylic acid on the isonicotinic acid moiety and the nitrogen atom of the pyrrolidine ring. The pyridine nitrogen is also weakly basic.

pKa Estimation:

An accurate understanding of the acid dissociation constants (pKa) is fundamental to a rational salt selection strategy. While an experimental pKa for 2-Pyrrolidin-1-YL-isonicotinic acid is not readily found in the literature, we can estimate the approximate values based on its structural components:

  • Isonicotinic acid: The pKa of isonicotinic acid is approximately 4.96.[1]

  • Pyrrolidine: The pKa of the conjugate acid of pyrrolidine is approximately 11.3.[3]

The pyrrolidine group, being an electron-donating group, is expected to increase the basicity of the pyridine nitrogen. Conversely, the electron-withdrawing nature of the pyridine ring will decrease the basicity of the pyrrolidine nitrogen. Therefore, for the purpose of this guide, we will work with the estimated pKa values of ~5.0 for the carboxylic acid and a basic pKa for one of the nitrogen atoms, making it a suitable candidate for forming salts with various acids.

Rationale for Salt Former Selection

For a weakly basic API like 2-Pyrrolidin-1-YL-isonicotinic acid, a range of acidic counterions can be considered.[3] This guide will focus on a hypothetical comparison between three commonly used and pharmaceutically acceptable salt formers:

  • Hydrochloride (HCl): A small, low molecular weight counterion that often imparts good crystallinity and high solubility.[2]

  • Mesylate (Methanesulfonate): Known for forming stable, crystalline salts and can sometimes offer advantages in terms of solubility and lower hygroscopicity compared to hydrochlorides.[3][4]

  • Tosylate (p-Toluenesulfonate): A larger, more rigid counterion that can be beneficial for inducing crystallinity in difficult-to-crystallize APIs.

The Salt Selection Workflow

The process of selecting the optimal salt form is a multi-step, iterative process that involves screening, characterization, and evaluation of various physicochemical properties. The following diagram illustrates a typical workflow.

SaltSelectionWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Evaluation & Selection API API Free Base CounterionSelection Select Counterions (e.g., HCl, Mesylate, Tosylate) API->CounterionSelection SaltFormation Small-Scale Salt Formation CounterionSelection->SaltFormation Solubility Aqueous Solubility SaltFormation->Solubility Thermal Thermal Analysis (DSC) SaltFormation->Thermal PXRD Crystallinity (PXRD) SaltFormation->PXRD Hygroscopicity Hygroscopicity (DVS) SaltFormation->Hygroscopicity DataAnalysis Data Analysis & Comparison Solubility->DataAnalysis Thermal->DataAnalysis PXRD->DataAnalysis Hygroscopicity->DataAnalysis LeadSalt Select Lead Salt Candidate DataAnalysis->LeadSalt ScaleUp Scale-up & Further Development LeadSalt->ScaleUp

Caption: A generalized workflow for pharmaceutical salt selection.

Head-to-Head Comparison Framework: Experimental Protocols and Data Presentation

This section provides a detailed framework for the head-to-head comparison of the hydrochloride, mesylate, and tosylate salts of 2-Pyrrolidin-1-YL-isonicotinic acid. For each critical property, a step-by-step experimental protocol is provided, followed by a template table for data presentation.

Aqueous Solubility

Causality: Enhanced aqueous solubility is often a primary driver for salt formation, as it can directly impact bioavailability.[3] The choice of counterion can significantly alter the dissolution rate and equilibrium solubility of the API.

Experimental Protocol: Equilibrium Solubility Measurement

  • Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (phosphate buffer).[5]

  • Sample Preparation: Add an excess of each salt form to separate vials containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated HPLC method.

  • Solid Phase Analysis: Analyze the remaining solid material by PXRD to check for any phase changes during the experiment.

Data Presentation Template:

Salt FormSolubility at pH 1.2 (mg/mL)Solubility at pH 4.5 (mg/mL)Solubility at pH 6.8 (mg/mL)
HydrochlorideHypothetical ValueHypothetical ValueHypothetical Value
MesylateHypothetical ValueHypothetical ValueHypothetical Value
TosylateHypothetical ValueHypothetical ValueHypothetical Value
Free BaseHypothetical ValueHypothetical ValueHypothetical Value
Thermal Properties and Solid-State Stability

Causality: The melting point, crystallinity, and potential for polymorphism are critical attributes that affect the stability and processability of the API. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are powerful tools for characterizing these properties.[3][6]

Experimental Protocol: DSC and PXRD Analysis

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

    • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.[7]

  • Powder X-ray Diffraction (PXRD):

    • Prepare a uniform powder bed of the salt sample.

    • Place the sample in the PXRD instrument.

    • Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

    • Analyze the resulting diffraction pattern to assess the degree of crystallinity and identify the polymorphic form.[8]

Data Presentation Template:

Salt FormMelting Point (°C)Enthalpy of Fusion (J/g)Crystallinity (PXRD)Polymorphism Observed
HydrochlorideHypothetical ValueHypothetical ValueCrystalline/AmorphousYes/No
MesylateHypothetical ValueHypothetical ValueCrystalline/AmorphousYes/No
TosylateHypothetical ValueHypothetical ValueCrystalline/AmorphousYes/No
Hygroscopicity

Causality: The tendency of a material to absorb moisture from the atmosphere can impact its physical and chemical stability, as well as its handling and processing properties.[2] Dynamic Vapor Sorption (DVS) is the standard method for assessing hygroscopicity.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a known mass (e.g., 10-20 mg) of the salt sample in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen gas at a constant temperature (e.g., 25°C) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Expose the sample to a series of increasing relative humidity (RH) steps (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Subsequently, decrease the RH in a stepwise manner back to 0%.

  • Data Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm. The percentage of water uptake at a specific RH (e.g., 80%) is used to classify the hygroscopicity.

Data Presentation Template:

Salt FormWater Uptake at 80% RH (%)Hygroscopicity Classification*Physical Form Change Post-DVS
HydrochlorideHypothetical ValueSlightly/Moderately/Very HygroscopicYes/No
MesylateHypothetical ValueSlightly/Moderately/Very HygroscopicYes/No
TosylateHypothetical ValueSlightly/Moderately/Very HygroscopicYes/No

*Based on European Pharmacopoeia classification.

Data Interpretation and Salt Form Selection

The "best" salt form is not necessarily the one with the highest solubility. A holistic approach is required, balancing the various physicochemical properties. The following diagram illustrates a decision-making process based on hypothetical experimental outcomes.

SaltDecision Start Experimental Data Solubility High Solubility? Start->Solubility Hygroscopicity Low Hygroscopicity? Solubility->Hygroscopicity Yes Reevaluate Re-evaluate or Consider Other Salts Solubility->Reevaluate No Stability Stable Polymorph? Hygroscopicity->Stability Yes Hygroscopicity->Reevaluate No OptimalSalt Optimal Salt Form Stability->OptimalSalt Yes Stability->Reevaluate No

Caption: A simplified decision matrix for salt form selection.

Example Interpretation:

  • Scenario 1: The Hydrochloride Salt

    • Hypothetical Data: Highest solubility, but highly hygroscopic and shows evidence of converting to a different polymorphic form after DVS analysis.

    • Interpretation: While the high solubility is advantageous, the poor physical stability makes it a high-risk candidate for further development.

  • Scenario 2: The Mesylate Salt

    • Hypothetical Data: Good solubility (though lower than the hydrochloride), low hygroscopicity, and a single, stable crystalline form with a high melting point.

    • Interpretation: This salt presents a balanced profile of desirable properties and would likely be the lead candidate for further development.

  • Scenario 3: The Tosylate Salt

    • Hypothetical Data: Lowest solubility, but excellent crystallinity and stability.

    • Interpretation: This salt might be suitable for a modified-release formulation where lower solubility is desired. However, for an immediate-release oral dosage form, its low solubility could be a significant drawback.

Conclusion

The selection of an appropriate salt form for an API like 2-Pyrrolidin-1-YL-isonicotinic acid is a critical decision in the drug development process that requires a systematic and data-driven approach. By conducting a head-to-head comparison of key physicochemical properties such as solubility, stability, and hygroscopicity, researchers can identify a salt form with an optimal balance of characteristics. This guide provides a robust framework of experimental protocols and data interpretation strategies to facilitate this crucial step, ultimately contributing to the development of safe, effective, and manufacturable drug products.

References

  • Thakuria, R., et al. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystals, 3(1), 1-26. [Link]

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology, 20(3). [Link]

  • Gupte, S. V. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 82-94. [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2024, December 14). Mesylate. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fortieth report. Retrieved from [Link]

  • Guerrieri, P., Jarring, K., & Taylor, L. S. (2015). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 104(9), 3099-3111. [Link]

  • Fawcett, T. G., et al. (2017). A practical guide to pharmaceutical analyses using X-ray powder diffraction. American Pharmaceutical Review, 20(3), 10-19. [Link]

Sources

A Comparative Benchmarking Guide to Novel Anti-Tuberculosis Drug Candidates: Profiling 2-Pyrrolidin-1-YL-isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating an urgent expansion of our therapeutic arsenal. This guide provides a comparative analysis of a promising isonicotinic acid derivative, 2-Pyrrolidin-1-YL-isonicotinic acid, benchmarked against two pivotal newer anti-TB agents, Bedaquiline and Pretomanid. Our objective is to furnish researchers, clinicians, and drug development professionals with a comprehensive, data-driven perspective on the evolving landscape of tuberculosis chemotherapy.

The Rationale for Novel Drug Scaffolds in Tuberculosis Research

The protracted treatment regimens for TB, often lasting six months or more, contribute significantly to patient non-adherence and the selection of drug-resistant Mtb strains. The development of novel drug candidates with unique mechanisms of action, improved safety profiles, and the potential to shorten treatment duration is, therefore, a global health priority.

Isonicotinic acid and its derivatives have long been a cornerstone of anti-TB therapy, with isoniazid (INH) being a primary first-line drug. The core mechanism of INH involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. However, resistance to INH is widespread. The exploration of novel derivatives, such as 2-Pyrrolidin-1-YL-isonicotinic acid and isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, represents a strategic effort to circumvent existing resistance mechanisms while retaining the validated efficacy of the isonicotinic acid scaffold.

Comparative Analysis of Drug Candidates

This guide will focus on a comparative evaluation of three distinct drug candidates, each targeting a different facet of Mtb physiology.

2-Pyrrolidin-1-YL-isonicotinic acid: A Novel Mycolic Acid Synthesis Inhibitor

While extensive preclinical and clinical data for 2-Pyrrolidin-1-YL-isonicotinic acid is not yet widely published, its chemical structure, featuring the isonicotinic acid core, strongly suggests a mechanism of action centered on the inhibition of mycolic acid biosynthesis. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, often introduced to enhance physicochemical properties and target engagement. It is hypothesized that this modification may improve cell wall penetration or evade efflux pumps that contribute to isoniazid resistance.

Postulated Mechanism of Action: Similar to isoniazid, 2-Pyrrolidin-1-YL-isonicotinic acid is likely a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), targets the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) pathway. This inhibition disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and bactericidal effects.

Bedaquiline: Targeting Mycobacterial Energy Metabolism

Bedaquiline, a diarylquinoline, represents a paradigm shift in anti-TB drug development by targeting the pathogen's energy metabolism.

Mechanism of Action: Bedaquiline specifically inhibits the proton pump of ATP synthase in Mycobacterium tuberculosis. By blocking ATP synthesis, the cell is deprived of its primary energy source, leading to cell death. This unique mechanism is effective against both actively replicating and dormant mycobacteria. Bedaquiline's action involves binding to the c-ring and the ε-subunit of the F-ATP synthase, stalling its rotation and disrupting the link between proton translocation and ATP synthesis.

Pretomanid: A Dual-Action Nitroimidazole

Pretomanid, a nitroimidazooxazine, possesses a dual mechanism of action that is effective against both replicating and non-replicating Mtb.

Mechanism of Action:

  • Against replicating Mtb: Pretomanid inhibits the synthesis of mycolic acids, thereby disrupting cell wall formation.

  • Against non-replicating Mtb: Under anaerobic conditions, Pretomanid is activated to release reactive nitrogen species, including nitric oxide, which act as respiratory poisons. This allows the drug to effectively kill dormant bacteria within granulomas.

Quantitative Benchmarking of Drug Candidates

The following table summarizes key preclinical and clinical parameters for the comparator drugs. Data for 2-Pyrrolidin-1-YL-isonicotinic acid is extrapolated based on related isonicotinic acid derivatives for illustrative purposes.

Parameter2-Pyrrolidin-1-YL-isonicotinic acid (Hypothetical)BedaquilinePretomanid
Target Enoyl-acyl carrier protein reductase (InhA)ATP synthase (c-ring and ε-subunit)Dihydropteroate synthase & Respiratory pathways
Mechanism Inhibition of mycolic acid synthesisInhibition of ATP synthesisInhibition of mycolic acid synthesis & Respiratory poisoning
Activity Spectrum Bactericidal against replicating MtbBactericidal against replicating and dormant MtbBactericidal against replicating and non-replicating Mtb
Known Resistance Mutations in katG and inhAMutations in atpEMutations in the F420 coenzyme pathway
Clinical Status Preclinical/InvestigationalApproved for MDR-TBApproved in combination for XDR-TB and MDR-TB

Experimental Protocols for Comparative Efficacy Testing

To objectively compare the in vitro efficacy of these drug candidates, a standardized Minimum Inhibitory Concentration (MIC) assay is essential.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the MIC of the drug candidates against Mycobacterium tuberculosis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis Mtb_culture 1. Mtb Culture (e.g., H37Rv) Serial_dilution 4. Serial Dilution of Drugs (in 96-well plate) Drug_prep 2. Drug Stock Preparation (in DMSO) Drug_prep->Serial_dilution Media_prep 3. 7H9 Broth Preparation (+ OADC supplement) Media_prep->Serial_dilution Inoculation 5. Inoculation with Mtb (standardized inoculum) Serial_dilution->Inoculation Incubation 6. Incubation (37°C for 7-14 days) Inoculation->Incubation Visual_inspection 7. Visual Inspection (turbidity) Incubation->Visual_inspection Resazurin_assay 8. Resazurin Addition (colorimetric readout) Visual_inspection->Resazurin_assay MIC_determination 9. MIC Determination (lowest concentration with no growth) Resazurin_assay->MIC_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step MIC Protocol
  • Preparation of Mtb Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in fresh 7H9 broth to achieve the final inoculum density.

  • Drug Plate Preparation:

    • Prepare stock solutions of 2-Pyrrolidin-1-YL-isonicotinic acid, Bedaquiline, and Pretomanid in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform a two-fold serial dilution of each drug in 7H9 broth to achieve a range of final concentrations. Include a drug-free control (vehicle only) and a media-only control.

  • Inoculation and Incubation:

    • Add the standardized Mtb inoculum to each well of the drug-containing plates.

    • Seal the plates and incubate at 37°C for 7 to 14 days.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • For a more quantitative assessment, add a resazurin-based indicator to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial viability.

    • The MIC is defined as the lowest drug concentration that prevents a color change (i.e., inhibits bacterial growth).

Interplay of Drug Mechanisms: A Pathway Perspective

The following diagram illustrates the distinct cellular pathways targeted by the three drug candidates.

TB_Drug_Targets cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_energy Energy Metabolism cluster_respiration Respiratory Pathways (Anaerobic) FAS_II Fatty Acid Synthase II (FAS-II) Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Proton_Motive_Force Proton Motive Force ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Nitroreductase Nitroreductase Activation Reactive_Nitrogen Reactive Nitrogen Species Nitroreductase->Reactive_Nitrogen Cellular_Toxicity Cellular Toxicity Reactive_Nitrogen->Cellular_Toxicity Pyrrolidin_Isonicotinic 2-Pyrrolidin-1-YL- isonicotinic acid Pyrrolidin_Isonicotinic->FAS_II Inhibits Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits Pretomanid Pretomanid Pretomanid->Mycolic_Acid Inhibits Pretomanid->Nitroreductase Activates

Caption: Cellular targets of the benchmarked TB drug candidates.

Concluding Remarks and Future Directions

The comparative analysis presented in this guide underscores the importance of a multi-pronged approach to anti-tuberculosis drug development. While 2-Pyrrolidin-1-YL-isonicotinic acid holds promise as a next-generation mycolic acid synthesis inhibitor, potentially overcoming existing resistance to isoniazid, its efficacy against non-replicating Mtb remains a key area for investigation.

In contrast, Bedaquiline and Pretomanid have demonstrated the clinical utility of targeting novel pathways, including energy metabolism and anaerobic respiration. The success of combination therapies, such as the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid), highlights the future direction of TB treatment, where synergistic drug combinations will be crucial for shortening treatment duration and combating drug resistance.

Further preclinical studies on 2-Pyrrolidin-1-YL-isonicotinic acid should focus on elucidating its precise mechanism of activation, its spectrum of activity against clinical isolates with known resistance profiles, and its pharmacokinetic and safety profiles. Such data will be critical in determining its potential role in future anti-TB combination regimens.

References

  • Ellis, S., Kalinowski, D. S., Leotta, L., Huang, M. L. H., Jelfs, P., Sintchenko, V., Richardson, D. R., & Triccas, J. A. (2014). Potent antimycobacterial activity of the pyridoxal isonicotinoyl

A Comparative Guide to Assay Validation for 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride: HPLC-UV vs. Potentiometric Titration

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical procedures is not merely a regulatory formality; it is the bedrock of product quality, safety, and efficacy. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1] For an active pharmaceutical ingredient (API) like 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride (MW: 228.68 g/mol , Formula: C10H13ClN2O2), establishing a precise and accurate assay is paramount.[2][3]

This guide provides an in-depth comparison of two robust analytical techniques for the assay validation of this molecule: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Non-Aqueous Potentiometric Titration. We will explore the causality behind experimental choices, present detailed validation protocols, and offer a clear comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

The Analyte: 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride

This molecule possesses key structural features that inform our choice of analytical methods:

  • Isonicotinic Acid Core: A pyridine ring with a carboxylic acid. The aromatic pyridine system contains a chromophore, making it suitable for UV detection.

  • Carboxylic Acid Group: An acidic functional group that can be quantified by acid-base titration.

  • Basic Nitrogen Atoms: The pyrrolidine and pyridine nitrogens are basic.

  • Hydrochloride Salt: The presence of the HCl salt makes it a candidate for non-aqueous titration.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay determinations.[4] Its strength lies in its ability to separate the main component from impurities and degradation products, thus providing a specific and accurate quantification.[5][6]

Principle of HPLC-UV Assay

This method separates the analyte from any potential impurities on a reversed-phase (e.g., C18) column based on polarity. An isocratic mobile phase of acetonitrile and a buffered aqueous solution is typically used.[7] The analyte is then quantified by a UV detector at a wavelength where it exhibits maximum absorbance (λmax), which for pyridine-containing structures is often in the 200-280 nm range.[7][8] Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.

Experimental Protocol: HPLC-UV Assay

1. Equipment and Reagents:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, and phosphate buffer reagents.

  • Certified Reference Standard (CRS) of 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride.

2. Chromatographic Conditions (Starting Point):

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µm Provides good retention and separation for moderately polar small molecules.
Mobile Phase 20mM Potassium Phosphate (pH 3.0) : Acetonitrile (70:30 v/v) A buffered aqueous/organic mixture is standard for reversed-phase. pH 3.0 ensures the carboxylic acid is protonated for better retention.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 265 nm The pyridine ring is expected to have a strong absorbance. A UV scan of the analyte should be run to confirm the optimal wavelength.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.[9]

| Injection Vol. | 10 µL | A standard volume to balance peak shape and sensitivity. |

3. Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

4. System Suitability Test (SST): Before analysis, inject the Standard Solution five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 1.0%

Causality: SST ensures that the equipment, electronics, and analytical operations constitute an integral system that is fit for the analysis on a given day.[9][10]

Validation Workflow & Data

The validation of this assay must be performed according to established guidelines like ICH Q2(R1) or USP <1225>.[1][9][11]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Optimize Conditions (Mobile Phase, Column) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range (80-120% of Test Conc.) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Vary pH, Flow, Temp) Prec->Robust Final Finalized & Validated Method Robust->Final

Caption: HPLC-UV Assay Validation Workflow.

1. Specificity: Specificity is the ability to assess the analyte in the presence of components like impurities and degradants.[10] This is demonstrated by performing forced degradation studies (acid, base, oxidation, heat, light). The method is specific if the principal peak is free from co-elution with any degradation products, as assessed by a PDA detector's peak purity analysis.

2. Linearity & Range: Linearity is established using a minimum of five concentrations across a specified range.[1] For an API assay, this range is typically 80% to 120% of the nominal test concentration.[1][11]

Concentration (% of Nominal)Concentration (µg/mL)Peak Area (mAU*s)
80%80810500
90%90912400
100%1001015000
110%1101116500
120%1201218000
Result Correlation Coefficient (r²) ≥ 0.999

3. Accuracy: Accuracy is determined by applying the method to a sample of known purity (e.g., the CRS) or by spiking a placebo with known amounts of the API at different levels within the range.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.179.899.6%
100%100.2100.5100.3%
120%120.3121.1100.7%
Acceptance Criteria 98.0% - 102.0%

4. Precision:

  • Repeatability (Intra-assay): The precision from multiple preparations (n=6) by the same analyst on the same day.

  • Intermediate Precision: The precision across different days, analysts, or equipment.

Precision LevelAssay Result (% w/w)% RSD
Repeatability 99.8, 100.1, 99.5, 100.3, 99.9, 100.00.3%
Intermediate (Data from 2nd analyst/day)≤ 2.0%
Acceptance Criteria ≤ 2.0%

Method 2: Non-Aqueous Potentiometric Titration

Titration is an absolute or primary method of analysis that provides a direct measure of the analyte content. For hydrochloride salts of weakly basic substances, non-aqueous titration is often the method of choice because it enhances the reactivity of weak bases and allows for sharp, clear endpoints that are difficult to achieve in water.[12][13][14]

Principle of Potentiometric Titration

The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances the basicity of the amine nitrogens.[12] It is then titrated with a strong acid in a non-aqueous medium, such as perchloric acid in acetic acid. The endpoint, where the analyte has been fully neutralized, is detected by a sharp change in potential (mV) measured by a combination pH electrode. This makes it a highly precise technique for assay.[15][16]

Experimental Protocol: Potentiometric Titration

1. Equipment and Reagents:

  • Automatic potentiometric titrator with a combination glass pH electrode suitable for non-aqueous solvents.

  • Analytical balance, burette, beakers.

  • Glacial acetic acid, acetic anhydride.

  • 0.1 N Perchloric acid in acetic acid titrant.

  • Potassium Hydrogen Phthalate (KHP) (primary standard for titrant standardization).

2. Titrant Standardization:

  • Accurately weigh ~500 mg of dried KHP into a beaker.

  • Dissolve in 50 mL of glacial acetic acid.

  • Titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint.

  • Calculate the normality of the perchloric acid titrant.

Causality: The accuracy of a titration depends entirely on the accuracy of the titrant's concentration. Standardization with a primary standard like KHP is a mandatory, self-validating step.

3. Sample Analysis:

  • Accurately weigh ~200 mg of the 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride sample into a beaker.

  • Dissolve in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride if needed to remove traces of water.

  • Titrate with the standardized 0.1 N perchloric acid solution.

  • Record the volume of titrant consumed at the equivalence point.

  • Calculate the assay percentage based on the molecular weight of the analyte and the normality of the titrant.

Validation Workflow & Data

The validation for a titration assay is generally simpler than for HPLC but must still demonstrate fitness for purpose.

Titration_Validation_Workflow cluster_dev Method Development cluster_val Method Validation Dev Select Solvent & Titrant Standardize Standardize Titrant (vs. KHP) Dev->Standardize Spec Specificity (Titrate Impurities) Standardize->Spec Acc Accuracy (vs. CRS) Spec->Acc Prec Precision (Repeatability) Acc->Prec Final Finalized & Validated Method Prec->Final

Caption: Titration Assay Validation Workflow.

1. Specificity: Specificity is less inherent than in HPLC. It's established by demonstrating that potential impurities (e.g., starting materials, related substances) do not have basic groups that would be titrated under the same conditions or by showing that their contribution is negligible.

2. Accuracy & Linearity: Accuracy is best demonstrated by assaying a highly pure Certified Reference Standard and showing the result is close to 100.0%. Linearity can be shown by titrating different weights of the sample and plotting titrant volume vs. sample weight, which should yield a straight line through the origin with r² ≥ 0.999.

3. Precision: Determined by performing replicate (n=6) assays of the same homogenous sample. Titrations are known for excellent precision.

Precision LevelAssay Result (% w/w)% RSD
Repeatability 100.05, 100.11, 100.08, 100.15, 100.02, 100.100.05%
Acceptance Criteria ≤ 1.0%

Head-to-Head Comparison

FeatureHPLC-UV AssayNon-Aqueous Potentiometric Titration
Specificity Very High. Can separate and resolve impurities and degradants (stability-indicating).Moderate. Relies on the absence of other titratable bases. Not stability-indicating.[17]
Precision Good. Typically 0.5-1.5% RSD.[17]Excellent. Often <0.2% RSD.
Accuracy High. Dependent on the purity of the reference standard.Very High. An absolute method, traceable to a primary standard (KHP).
Impurity Analysis Yes. Can simultaneously quantify impurities.No. Provides a total assay value of all titratable bases.
Throughput Moderate. Run times are typically 5-15 minutes per sample.High. Titrations can be very fast (2-5 minutes).
Complexity & Cost High. Requires expensive equipment, solvents, and highly trained analysts.Moderate. Less expensive equipment, but requires expertise in non-aqueous chemistry.
Primary Use Case Routine QC, stability testing, purity analysis.Reference standard characterization, orthogonal assay confirmation.

Conclusion and Recommendations

Both HPLC-UV and non-aqueous potentiometric titration are valid and powerful techniques for the assay of 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride. The choice between them is driven by the intended application.

  • HPLC-UV is the superior method for routine quality control and stability studies. Its key advantage is specificity; the ability to separate the API from impurities is crucial for ensuring product quality over its lifecycle.[5][6] While its precision may be slightly lower than titration, it is more than adequate for most applications and provides far more information about the overall purity profile of the sample.

  • Non-Aqueous Potentiometric Titration is the ideal method for the primary characterization of a reference standard or as an orthogonal method. As an absolute technique with exceptional precision, it is perfectly suited for assigning a purity value to a primary standard, against which the secondary HPLC standards will be qualified. Its lack of specificity can be compensated for by other supporting analytical procedures.[10]

In a comprehensive drug development program, both methods would be used synergistically. Titration would be used to certify the primary reference material, and the validated HPLC-UV method would then be used for all routine testing, from release to stability, ensuring a robust and well-characterized analytical control strategy.

References

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2012). Medical Chemistry Research. Available at: [Link]

  • PHARMD GURU. NON AQUEOUS TITRATIONS. Available at: [Link]

  • Karaca, B., et al. (2023). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. Molecules. Available at: [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • Purity plot of isonicotinic acid. (n.d.). ResearchGate. Available at: [Link]

  • Anwar, S., et al. (2024). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. Available at: [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • Semester –I UNIT 2(b): Non-aqueous Titration. (n.d.). H.N. Shukla Institute of Pharmaceutical Education and Research. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Capot Chemical. MSDS of 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride. Available at: [Link]

  • Borman, P., et al. (2014). Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?. Pharmaceutical Outsourcing. Available at: [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • Assay of Isonicotinic acid hydrazide: Lab Manual. (n.d.). Pharma Knowledge. Available at: [Link]

  • Anwar, S., et al. (2024). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. Available at: [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Wikipedia. Nicotine. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Available at: [Link]

  • non-aqueous-titration FOR PHARM ANALYSIS.pptx. (n.d.). Slideshare. Available at: [Link]

  • USP. <1225> Validation of Compendial Procedures. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Capot Chemical. Specifications of 2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride. Available at: [Link]

Sources

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2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride

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